Halo-DBCO
描述
属性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBMADSLMZUFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Halo-DBCO in Click Chemistry: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and practical applications of the Halo-DBCO system in click chemistry. This powerful two-step bioorthogonal conjugation strategy offers researchers a robust method for the site-specific labeling and modification of proteins, making it an invaluable tool in drug development, molecular imaging, and various other life science disciplines.
The Core Mechanism: A Two-Step Bioorthogonal Strategy
The this compound system leverages two distinct and highly specific chemical reactions to achieve precise biomolecule conjugation: the formation of a covalent bond between the HaloTag protein and its ligand, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[1]
Step 1: Covalent Bond Formation with HaloTag
The process begins with the HaloTag, a genetically engineered derivative of the bacterial enzyme haloalkane dehalogenase from Rhodococcus rhodochrous.[2] This protein is designed to form a highly stable and irreversible covalent bond with a specific chloroalkane linker.[1] The this compound reagent is a bifunctional molecule that features this chloroalkane linker at one end.[1] When a protein of interest is expressed as a fusion with the HaloTag, it can be specifically and covalently labeled with the this compound reagent under physiological conditions.[1] The reaction mechanism involves a nucleophilic attack from an amino acid residue within the active site of the HaloTag protein on the terminal chlorine of the chloroalkane linker, resulting in the formation of a stable ether bond.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The second functional group on the this compound molecule is a dibenzocyclooctyne (DBCO) moiety. DBCO is a strained alkyne that readily reacts with azide-containing molecules in a [3+2] cycloaddition reaction to form a stable triazole ring. This reaction, known as SPAAC, is a cornerstone of copper-free click chemistry. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency at room temperature and in aqueous buffers without the need for a cytotoxic copper(I) catalyst. This bioorthogonality ensures that the reaction is highly specific and does not interfere with native biological processes.
Quantitative Data on this compound and SPAAC Reactions
The efficiency and kinetics of the this compound system, particularly the SPAAC reaction, have been quantitatively characterized in various studies. This data is crucial for designing and optimizing experiments.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k₂) of DBCO-Azide Reaction | ~0.1 - 1.0 M⁻¹s⁻¹ | Varies based on specific DBCO derivative and reaction conditions. | |
| Second-Order Rate Constant (k₂) of DBCO derivatives | 1–2 M⁻¹ s⁻¹ | General range for DBCO derivatives with azide groups. | |
| EC₅₀ of DBCO-Halo + TAMRA-azide in live HeLa cells | ~1 µM | Reaction of DBCO-Halo-H2B-GFP with TAMRA-azide for 2 hours. | |
| t₁/₂ of DBCO-Halo + TAMRA-azide in live HeLa cells | ~15 min | Reaction with 25 µM TAMRA-azide. | |
| Maximum Efficiency (Eₘₐₓ) of DBCO-Halo + TAMRA-azide in live HeLa cells | >90% (avg. 94%) | Reaction with 25 µM TAMRA-azide. | |
| UV Absorbance of DBCO | ~309-310 nm | Can be used to monitor reaction progress. |
Experimental Protocols
Detailed methodologies are essential for the successful application of the this compound system. Below are representative protocols for labeling HaloTag fusion proteins in live cells and for in vitro bioconjugation.
Labeling of HaloTag Fusion Proteins in Living Cells
This protocol is adapted for labeling intracellular HaloTag fusion proteins with a fluorescent dye via the this compound linker.
Materials:
-
Cells expressing the HaloTag fusion protein of interest, cultured on chambered cover glass.
-
Complete cell culture medium.
-
This compound reagent stock solution (e.g., 1 mM in DMSO).
-
Azide-functionalized molecule of interest (e.g., fluorescent dye) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Live-cell imaging medium.
Procedure:
-
Cell Preparation: Culture cells expressing the HaloTag fusion protein to an appropriate confluency (e.g., 70-90%).
-
This compound Labeling:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and add the this compound containing medium.
-
Incubate for 30 minutes at 37 °C in a 5% CO₂ incubator.
-
-
Wash Step:
-
Remove the this compound containing medium.
-
Gently wash the cells three times with pre-warmed PBS for 5 minutes each to remove unbound this compound.
-
-
SPAAC Reaction:
-
Dilute the azide-functionalized molecule stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5-25 µM, depending on the specific molecule and experimental goals).
-
Add the azide-containing medium to the cells.
-
Incubate for 30 minutes to 2 hours at 37 °C in a 5% CO₂ incubator. The incubation time can be optimized based on the known reaction kinetics.
-
-
Final Wash and Imaging:
-
Remove the azide-containing medium.
-
Wash the cells with pre-warmed PBS or live-cell imaging medium.
-
Replace with fresh live-cell imaging medium for microscopy.
-
In Vitro Antibody-Oligonucleotide Conjugation
This protocol provides a general framework for conjugating a DBCO-modified antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody of interest.
-
DBCO-NHS ester stock solution (e.g., 10 mM in DMSO).
-
Azide-modified oligonucleotide.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting column for purification.
Procedure:
-
Antibody Activation with DBCO:
-
Dissolve the antibody in the reaction buffer to a concentration of approximately 1 mg/mL.
-
Add a 20-30 fold molar excess of DBCO-NHS ester (from the DMSO stock). The final DMSO concentration should be kept below 20%.
-
Incubate at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the reaction buffer.
-
-
SPAAC Conjugation:
-
Add the azide-modified oligonucleotide to the DBCO-activated antibody solution. A molar excess of the oligonucleotide may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4 °C. The reaction can be monitored by observing the decrease in DBCO absorbance at ~310 nm.
-
-
Purification:
-
Purify the resulting antibody-oligonucleotide conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted oligonucleotide and other reagents.
-
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the core mechanism and a typical experimental workflow for the this compound system.
Applications in Drug Development and Research
The versatility and bioorthogonality of the this compound system have led to its widespread adoption in various research and development areas:
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to drug molecules, the this compound system facilitates the development of highly specific drug delivery platforms.
-
Antibody-Drug Conjugates (ADCs): The precise, site-specific conjugation enabled by this technology is crucial for creating homogenous and effective ADCs with defined drug-to-antibody ratios (DARs).
-
Molecular Imaging: Fluorescent dyes, radiolabels, or other imaging agents can be attached to proteins of interest for in vivo and in vitro imaging applications, allowing for the tracking of protein dynamics and localization.
-
Protein-Protein Interaction Studies: The this compound system can be used to label proteins and study their interactions within complex biological systems.
-
Biomaterial Science: Immobilization of proteins onto surfaces or the creation of novel biomaterials is made possible by the stable covalent linkages formed through this chemistry.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with Halo-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry utilizing the Halo-DBCO system, a powerful bioconjugation technique with broad applications in research and drug development. We will delve into the core principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and visualize key workflows.
Introduction to this compound and Copper-Free Click Chemistry
Copper-free click chemistry has emerged as a robust and versatile tool for site-specific bioconjugation, overcoming the cytotoxicity concerns associated with copper-catalyzed reactions. At the forefront of this technology is the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments.[1][2]
The this compound system leverages this chemistry by combining the specificity of the HaloTag protein with the reactivity of dibenzocyclooctyne (DBCO). This compound is a bifunctional molecule featuring:
-
A chloroalkane linker that forms a specific and irreversible covalent bond with the HaloTag protein, a genetically engineered haloalkane dehalogenase.[3][4]
-
A DBCO group , a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules via SPAAC.[5]
This two-step approach provides exceptional control over the labeling process, allowing for the precise attachment of a wide range of functionalities—such as fluorophores, small molecules, or biologics—to a protein of interest fused with the HaloTag.
Advantages of the this compound System:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for live-cell imaging and in vivo applications.
-
High Specificity and Bioorthogonality: The DBCO group selectively reacts with azides, minimizing off-target reactions with other biological functional groups.
-
Rapid Kinetics: The inherent ring strain of DBCO accelerates the reaction with azides, enabling efficient conjugation under physiological conditions.
-
Versatility: A wide array of azide-modified molecules can be "clicked" onto the this compound-tagged protein, offering significant experimental flexibility.
The Core Mechanism: A Two-Step Labeling Strategy
The this compound labeling strategy involves two sequential, bioorthogonal reactions. This process allows for precise control over the conjugation of a molecule of interest to a target protein.
References
An In-depth Technical Guide to Halo-DBCO: Structure, Reactivity with Azides, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Halo-DBCO bifunctional linker, a powerful tool in chemical biology and drug development. We will delve into its structure, its reactivity in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, and provide detailed experimental protocols for its use.
Introduction to this compound
This compound is a versatile chemical probe that combines two key functionalities: a chloroalkane linker for covalent attachment to HaloTag fusion proteins and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry.[1][2] This dual nature allows for the specific and stable labeling of proteins of interest with a wide array of molecules, including fluorophores, biotin, and drug molecules.[1] The HaloTag itself is a modified bacterial haloalkane dehalogenase engineered to form a rapid and irreversible covalent bond with chloroalkane ligands.[2]
The DBCO group is a strained alkyne that reacts efficiently with azides via SPAAC, a bioorthogonal reaction that proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[3] This makes this compound an ideal reagent for studying biological processes in living cells.
This compound: Structure and Physicochemical Properties
The molecular structure of this compound facilitates its dual functionality. It consists of a chloroalkane tail for HaloTag binding, a flexible linker, and the rigid, strained DBCO ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₅ClN₂O₄ | |
| Molecular Weight | 511.06 g/mol | |
| Appearance | Light yellow solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month |
Reactivity with Azides: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound's utility lies in the SPAAC reaction between the DBCO moiety and an azide-functionalized molecule. This [3+2] cycloaddition is driven by the high ring strain of the cyclooctyne, which lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature. The resulting triazole linkage is highly stable.
Reaction Kinetics
The efficiency of the SPAAC reaction is a key consideration for experimental design. The reaction follows second-order kinetics, and the rate is dependent on the specific reactants, solvent, pH, and temperature. DBCO is known for its fast reaction kinetics compared to other cyclooctynes like bicyclo[6.1.0]nonyne (BCN).
Table 2: Second-Order Rate Constants (k₂) for the Reaction of DBCO Derivatives with Azides
| Cyclooctyne | Azide Reactant | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |
| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer, pH 7, 25-37°C | |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS, pH 7, 25-37°C | |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 | RPMI media | |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.59 - 0.97 | DMEM media |
Note: The reactivity of this compound is expected to be similar to that of other DBCO derivatives, as the core reactive moiety is the same.
Table 3: In-Cellulo Reactivity of this compound with TAMRA-azide
| Parameter | Value | Conditions | Reference(s) |
| EC₅₀ | 0.4 µM | Live HeLa cells expressing Halo-H2B-GFP | |
| t₁/₂ | 4.2 min | Live HeLa cells expressing Halo-H2B-GFP | |
| Eₘₐₓ (%) | 94% | Live HeLa cells expressing Halo-H2B-GFP |
Factors Influencing Reactivity
Several factors can be optimized to ensure efficient SPAAC reactions:
-
Buffer Selection: HEPES buffer has been shown to yield higher reaction rates compared to PBS. Cell culture media like DMEM can also support faster kinetics than RPMI.
-
pH: Generally, higher pH values (around 7-8.5) lead to increased reaction rates.
-
Temperature: Increasing the temperature from room temperature to 37°C can accelerate the reaction, but the thermal stability of the biomolecules must be considered.
-
Azide Structure: The electronic properties of the azide can influence kinetics. For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.
Experimental Protocols
The following are detailed protocols for the two-step labeling procedure using this compound.
Protocol 1: Labeling of HaloTag Fusion Proteins with this compound in Live Cells
This protocol describes the covalent labeling of a HaloTag fusion protein expressed in mammalian cells.
Materials:
-
Mammalian cells expressing a HaloTag fusion protein
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C or -80°C, protected from light and moisture.
-
Cell Culture: Plate the cells expressing the HaloTag fusion protein in a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.
-
Labeling Reaction: a. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. b. Remove the existing culture medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed PBS or fresh culture medium to remove unbound this compound.
-
Proceed to SPAAC Reaction: The cells are now ready for the subsequent click reaction with an azide-modified molecule of interest.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol details the "click" reaction between the this compound-labeled protein and an azide-functionalized molecule.
Materials:
-
This compound-labeled cells or purified protein
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
Procedure:
-
Prepare Azide Solution: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a stock concentration.
-
Click Reaction: a. For live-cell labeling, dilute the azide stock solution into fresh, pre-warmed cell culture medium to the desired final concentration (typically 1-50 µM, depending on the azide). b. For in vitro reactions with purified protein, add the azide stock solution to the this compound-labeled protein in an appropriate reaction buffer. A 2-10 fold molar excess of the azide over the protein is recommended.
-
Incubation: a. For live cells, incubate for 30 minutes to 2 hours at 37°C. b. For in vitro reactions, incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as fluorescence imaging, SDS-PAGE, or mass spectrometry.
-
Wash (for live cells): Remove the azide-containing medium and wash the cells three times with fresh medium or PBS.
-
Analysis: The labeled cells or protein are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, pull-down assays).
Mandatory Visualizations
Chemical Reaction and Labeling Workflow
The following diagrams illustrate the chemical structure, the two-step labeling process, and the SPAAC reaction mechanism.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical cell-based labeling experiment using this compound.
References
A Technical Guide to Halo-DBCO in Live Cell Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Halo-DBCO system for live cell imaging. It details the underlying bioorthogonal chemistry, offers comparative data on its performance, and provides established experimental protocols to enable seamless integration into research and drug development workflows.
Introduction to this compound Labeling
The this compound system is a powerful two-step labeling strategy for specific and covalent modification of proteins of interest (POIs) in live cells. This technology leverages the high-affinity interaction between the HaloTag, a modified haloalkane dehalogenase, and a chloroalkane linker. In this system, the HaloTag is genetically fused to the POI. The subsequent introduction of a chloroalkane ligand conjugated to dibenzocyclooctyne (DBCO) results in the irreversible covalent attachment of the DBCO moiety to the HaloTag-POI fusion.
This "click-ready" protein can then be visualized or manipulated by introducing a probe (e.g., a fluorophore) functionalized with an azide group. The DBCO and azide moieties undergo a highly specific and rapid strain-promoted azide-alkyne cycloaddition (SPAAC), a type of bioorthogonal "click chemistry" reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This two-step approach offers versatility in probe selection and temporal control over labeling.
The Signaling Pathway of this compound Labeling
Caption: Workflow of the two-step this compound labeling process.
Quantitative Data and Performance Metrics
The efficiency and kinetics of the this compound labeling system have been systematically evaluated, particularly in comparison to other bioorthogonal ligation chemistries. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction involving DBCO is known for its rapid kinetics and high specificity in living systems.
| Parameter | This compound + Azide | Halo-BCN + Azide | Notes | Reference |
| Reaction Half-life (t½) | ~15 min | ~150 min | In live HeLa cells reacting with TAMRA-azide. | [1] |
| EC50 | ~1.2 µM | ~25 µM | Concentration of TAMRA-azide required for half-maximal labeling. | [1] |
| Maximum Efficiency (Emax) | ~85% | ~60% | Maximum labeling efficiency observed in live cells. | [1] |
| Optimal Probe Concentration | 2 µM | 25 µM | For optimal signal-to-noise in live cell imaging with TAMRA-azide. | [1][2] |
Key Findings:
-
The SPAAC reaction with DBCO is approximately 10-fold faster than with BCN in live cells.
-
The DBCO reaction exhibits a 20-fold lower EC50 value compared to BCN, indicating a much higher affinity and efficiency at lower concentrations.
-
Optimal signal-to-noise for live cell imaging with this compound can be achieved with as little as 2 µM of an azide-fluorophore, whereas BCN requires concentrations around 25 µM, at which point background fluorescence can become an issue.
-
Some studies have reported that DBCO-conjugated dyes may lead to higher background noise compared to other click chemistry linkers, potentially due to aggregation within live cells.
Experimental Protocols
The following protocols are adapted from established methods for live cell imaging using the this compound system.
General Two-Step Labeling Protocol for Live Cells
This protocol describes the general workflow for labeling a HaloTag fusion protein with a DBCO ligand, followed by reaction with an azide-functionalized fluorescent probe.
Caption: General experimental workflow for this compound labeling.
Materials:
-
Mammalian cells expressing the HaloTag-fusion protein of interest.
-
This compound ligand stock solution (e.g., 1-10 mM in DMSO).
-
Azide-fluorophore stock solution (e.g., 1-10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
Procedure:
-
Cell Preparation: Seed cells expressing the HaloTag-fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
This compound Labeling:
-
Dilute the this compound ligand stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for 30 minutes at 37°C and 5% CO₂.
-
-
Wash:
-
Remove the this compound containing medium.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove any unbound ligand.
-
-
Azide-Fluorophore Labeling:
-
Dilute the azide-fluorophore stock solution to a final concentration of 0.5-5 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting point of 2 µM is recommended for DBCO-azide reactions.
-
Add the azide-fluorophore containing medium to the cells.
-
Incubate for 30 minutes to 2 hours at 37°C and 5% CO₂. A 2-hour incubation is often sufficient for near-complete reaction.
-
-
Final Wash:
-
Remove the azide-fluorophore containing medium.
-
Wash the cells three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium).
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with live cell imaging using an appropriate fluorescence microscope.
-
Considerations for Protocol Optimization
-
Concentrations: The optimal concentrations of both the this compound ligand and the azide-fluorophore may vary depending on the cell type, expression level of the HaloTag-fusion protein, and the specific reagents used. It is advisable to perform a dose-response titration to determine the optimal concentrations that provide the best signal-to-noise ratio.
-
Incubation Times: While 30 minutes is often sufficient for the initial this compound labeling, the subsequent click reaction with the azide-fluorophore can be extended to ensure complete labeling, though significant signal is often observed within 30 minutes.
-
Wash Steps: Thorough washing is crucial to minimize background fluorescence from unbound reagents.
-
Controls: It is important to include appropriate controls, such as cells not expressing the HaloTag fusion protein, to assess non-specific binding of the reagents.
Applications in Live Cell Imaging and Drug Development
The this compound system is a versatile tool with numerous applications in biological research and drug discovery.
Protein Tracking and Dynamics
By using fluorescently labeled azide probes, the this compound system enables the visualization and tracking of proteins of interest in real-time within living cells. This allows for the study of protein localization, trafficking, and dynamics in response to various stimuli.
Pulse-Chase Analysis
The covalent and specific nature of the HaloTag labeling makes it well-suited for pulse-chase experiments to study protein turnover and degradation. A cohort of proteins can be labeled at a specific time point, and their fate can be followed over time.
Caption: Logical flow of a pulse-chase experiment using this compound.
Target Engagement and Drug Discovery
In the context of drug development, the this compound system can be employed to study target engagement. For instance, a small molecule inhibitor could be functionalized with an azide, and its binding to a DBCO-labeled target protein within a cell could be visualized and quantified. This provides a direct readout of compound-target interaction in a physiologically relevant environment.
Conclusion
The this compound labeling technology offers a robust and versatile platform for the specific and covalent modification of proteins in live cells. Its rapid kinetics and high specificity, characteristic of SPAAC click chemistry, make it a superior choice for a variety of live-cell imaging applications, from fundamental protein tracking to sophisticated drug-target engagement studies. While careful optimization of labeling conditions is necessary to achieve the best results, the detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of the this compound system in your research endeavors.
References
Exploring Protein Interactions with Halo-DBCO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Halo-DBCO, a versatile bifunctional reagent, for the exploration of protein-protein interactions. We will delve into the core principles of this compound technology, present quantitative data to illustrate its efficacy, and provide detailed experimental protocols for its application in pull-down assays and proximity labeling studies.
Introduction to this compound Technology
This compound is a powerful chemical tool that bridges the robust HaloTag protein labeling system with the precision of copper-free click chemistry.[1][2][3] It is a bifunctional molecule composed of two key components:
-
A HaloTag Ligand: This chloroalkane linker forms a rapid and irreversible covalent bond with the HaloTag protein, a genetically engineered haloalkane dehalogenase. This allows for the specific and stable labeling of any protein of interest that has been genetically fused with the HaloTag.
-
A Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety enables highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in living cells.
The combination of these two functionalities allows for a two-step approach to protein interaction studies. First, a HaloTag-fused "bait" protein is specifically labeled with this compound. The DBCO handle on the bait protein can then be used to capture, identify, or visualize interacting "prey" proteins that have been modified with an azide group.
Quantitative Data Presentation
The efficiency of the this compound system is critical for its successful application. The following tables summarize key quantitative data related to the reaction kinetics of this compound and its utility in identifying protein interactors.
Table 1: In-Cell Reaction Kinetics of this compound with an Azide Probe
This table presents data from a study that systematically evaluated the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction in live HeLa cells. A HaloTag-histone H2B fusion protein (Halo-H2B) was labeled with a DBCO-containing ligand, followed by reaction with a TAMRA-azide fluorescent probe.
| Parameter | Value | Description |
| EC50 | 1.1 µM | The concentration of TAMRA-azide required to achieve 50% of the maximum labeling signal. |
| t1/2 | 15 minutes | The time required to reach 50% of the maximum labeling signal at a TAMRA-azide concentration of 25 µM. |
| Emax | 94% | The maximum labeling efficiency observed compared to a direct fluorescent HaloTag ligand control. |
Data adapted from Baskin et al., J. Am. Chem. Soc. 2015, 137, 37, 11939–11948. These data demonstrate the rapid and efficient nature of the DBCO-azide click reaction within the complex environment of a living cell.
Table 2: Example Quantitative Proteomics Data from a HaloTag Pull-Down Experiment of HDAC1
This table presents a selection of proteins identified as interactors of Histone Deacetylase 1 (HDAC1) using a HaloTag-based pull-down assay coupled with quantitative mass spectrometry. While this study did not use this compound specifically, it exemplifies the type of quantitative data that can be obtained from a covalent capture experiment. The data shows the log2 fold change (Log2FC) and false discovery rate (FDR) for proteins enriched with N-terminally (Halo-HDAC1) and C-terminally (HDAC1-Halo) tagged HDAC1 compared to a HaloTag-only control.
| Interacting Protein | Gene Symbol | Halo-HDAC1 Log2FC | HDAC1-Halo Log2FC | FDR |
| Metastasis associated 1 | MTA1 | 4.2 | 5.8 | <0.05 |
| Retinoblastoma binding protein 4 | RBBP4 | 3.9 | 5.5 | <0.05 |
| Chromodomain helicase DNA binding protein 4 | CHD4 | 3.8 | 5.3 | <0.05 |
| Histone deacetylase 2 | HDAC2 | 3.5 | 5.1 | <0.05 |
| Lysine specific demethylase 1 | KDM1A | 3.1 | 4.9 | <0.05 |
| REST corepressor 1 | RCOR1 | 2.9 | 4.7 | <0.05 |
| SIN3 transcription regulator family member A | SIN3A | 2.5 | 4.5 | <0.05 |
Data adapted from Itoh et al., Sci. Rep. 2018, 8, 13676. This type of data allows for the confident identification of bona fide protein interaction partners.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments utilizing this compound to study protein interactions.
General Workflow for this compound Based Protein Interaction Studies
The following diagram illustrates the general workflow for both pull-down and proximity labeling experiments using this compound.
Caption: General workflow for this compound based protein interaction studies.
Detailed Protocol: this compound Labeling of HaloTag Fusion Proteins in Live Cells
This protocol describes the first step of labeling the HaloTag-fused bait protein with this compound.
Materials:
-
Mammalian cells expressing the HaloTag-fusion protein of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture the cells expressing the HaloTag-fusion protein to the desired confluency in a suitable culture vessel.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and protein.
-
Labeling: Remove the existing culture medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound this compound.
-
Proceed to Downstream Application: The cells are now ready for either the pull-down assay or proximity labeling protocol.
Detailed Protocol: this compound Pull-Down Assay
This protocol describes the capture of interacting proteins from cell lysate using a biotinylated azide probe.
Materials:
-
This compound labeled cells (from Protocol 3.2)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Azide-PEG-Biotin probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the this compound labeled cells on ice for 30 minutes with gentle agitation.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Click Reaction: Add the Azide-PEG-Biotin probe to the clarified lysate to a final concentration of 10-50 µM. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Bead Preparation: While the click reaction is proceeding, wash the streptavidin beads three times with wash buffer.
-
Capture of Biotinylated Complexes: Add the washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or submitted for identification and quantification by mass spectrometry.
Conceptual Protocol: this compound Proximity Labeling
This protocol outlines the conceptual steps for an in situ proximity labeling experiment using this compound. This approach is analogous to other proximity labeling techniques like BioID, but utilizes the HaloTag-DBCO system.
Materials:
-
This compound labeled cells (from Protocol 3.2)
-
An azide-functionalized biotinylating agent (e.g., an azide-modified biotin-phenol)
-
An activating agent (e.g., hydrogen peroxide if using an APEX-like azide probe)
-
Quenching solution (e.g., sodium azide, Trolox)
-
Lysis, enrichment, and analysis reagents as in the pull-down protocol.
Procedure:
-
Incubation with Azide Probe: Incubate the this compound labeled cells with the azide-functionalized biotinylating agent.
-
Activation: Initiate the biotinylation reaction by adding the activating agent for a short period (e.g., 1-10 minutes). This step generates reactive biotin species that will covalently label proteins in close proximity to the DBCO-tagged bait protein via the click reaction.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotinylated proteins using streptavidin beads as described in the pull-down protocol.
-
Mass Spectrometry Analysis: The enriched proteins are then identified and quantified by mass spectrometry to reveal the proximal interactome of the bait protein.
Visualization of a Relevant Signaling Pathway
This compound can be a powerful tool to dissect the protein-protein interactions within complex signaling networks. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation, is a prime example of a pathway that can be investigated using this technology.
Caption: Simplified EGFR signaling pathway highlighting potential interaction points.
By expressing a HaloTag-fused EGFR, researchers can use this compound-based pull-down or proximity labeling to identify direct and proximal interactors like Grb2 and PI3K, as well as other regulatory proteins involved in this critical pathway.
Conclusion
This compound offers a robust and versatile platform for the investigation of protein-protein interactions in a cellular context. The combination of specific, covalent HaloTag labeling and bioorthogonal copper-free click chemistry provides a powerful tool for both targeted pull-down experiments and unbiased proximity labeling screens. The quantitative data and detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to unravel the complexities of protein interaction networks in their own systems of interest.
References
- 1. Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites and PepLites—Halogenated Probes of Druglike and Peptide-like Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for Site-Specific Antibody Conjugation via Halo-DBCO Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a critical technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies. Traditional conjugation methods that target native amino acid residues like lysine often result in heterogeneous products with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties. The HaloTag system provides a powerful platform for achieving site-specific, covalent conjugation, leading to homogenous and well-defined bioconjugates.
This application note provides a detailed protocol for the conjugation of a dibenzocyclooctyne (DBCO) moiety to a HaloTag-fusion antibody (an antibody genetically fused to the HaloTag protein). This process utilizes a HaloTag ligand functionalized with DBCO (Halo-DBCO). The covalent attachment of the this compound ligand to the HaloTag results in a DBCO-activated antibody. This antibody is then ready for a highly efficient and bioorthogonal copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) with any azide-functionalized molecule of interest, such as a cytotoxic payload, a fluorescent dye, or a chelating agent. The 1:1 binding stoichiometry of the HaloTag protein to its ligand ensures the production of conjugates with a precisely controlled DAR.[1]
Principle of the Method
The conjugation strategy is a two-step process:
-
HaloTag Labeling: A HaloTag-fusion antibody is incubated with a this compound ligand. The HaloTag protein, a modified haloalkane dehalogenase, covalently binds to the chloroalkane linker of the this compound ligand, resulting in a stable, DBCO-functionalized antibody.[2]
-
Copper-Free Click Chemistry (SPAAC): The DBCO group on the antibody conjugate readily and specifically reacts with an azide-functionalized molecule (e.g., a drug-linker) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes.
Experimental Workflow
Caption: Workflow of this compound antibody conjugation.
Materials and Reagents
-
HaloTag-fusion antibody in an appropriate buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris if any NHS ester chemistry is involved upstream.
-
This compound ligand (e.g., CA-DBCO or CA-PEG4-DBCO).
-
Azide-functionalized molecule of interest (e.g., drug-linker, fluorophore).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Purification system (e.g., desalting columns, size-exclusion chromatography (SEC) column, dialysis cassettes).
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer, HPLC system).
Experimental Protocols
Part 1: Labeling of HaloTag-Fusion Antibody with this compound
This protocol describes the covalent attachment of the this compound ligand to the HaloTag-fusion antibody.
-
Antibody Preparation:
-
Ensure the purified HaloTag-fusion antibody is in a suitable buffer such as PBS at a pH of 7.2-7.4.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Ligand Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the this compound ligand in anhydrous DMSO. For example, to prepare a 1 mM stock of a 30 nmol vial of HaloTag® label, dissolve it in 30 µl of DMSO.[3]
-
Store the stock solution at -20°C, protected from light. It is recommended to aliquot to avoid multiple freeze-thaw cycles.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound ligand stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each specific antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess this compound Ligand:
-
Purify the DBCO-functionalized antibody to remove the unreacted this compound ligand. This can be achieved using a desalting column, spin filtration, or dialysis against PBS, pH 7.4.
-
Part 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the reaction between the DBCO-functionalized antibody and an azide-modified molecule.
-
Preparation of Azide-Functionalized Molecule:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the azide-functionalized molecule to the purified DBCO-functionalized antibody solution.[4]
-
The final concentration of any organic solvent (e.g., DMSO) should ideally be kept below 20% to avoid antibody precipitation.[5]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For sensitive biomolecules, incubation at 4°C is recommended.
-
-
Purification of the Final Antibody Conjugate:
-
Purify the final antibody conjugate to remove unreacted azide-molecule and any byproducts. Suitable methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization of the Antibody Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the antibody.
-
UV-Vis Spectroscopy: The degree of labeling (for fluorophores) or the drug-to-antibody ratio (DAR) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule. The consumption of DBCO can also be monitored by the decrease in absorbance at approximately 310 nm.
-
Mass Spectrometry (MS): For a precise determination of the DAR and to confirm the homogeneity of the conjugate, mass spectrometry (e.g., LC-MS) is the method of choice.
-
HPLC Analysis: Techniques like SEC-HPLC can be used to assess the purity and detect any aggregation of the final conjugate. HIC-HPLC is particularly useful for resolving species with different DARs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound conjugation protocol.
| Parameter | Value/Range | Notes | Source(s) |
| HaloTag Labeling | |||
| This compound Molar Excess | 1.5 - 5 fold | Optimal ratio should be empirically determined. | General Recommendation |
| Incubation Time | 1 - 2 hours | Can be extended to overnight at 4°C. | |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | 4°C is preferred for long incubations to maintain protein stability. | |
| Labeling Efficiency | Typically >95% | The HaloTag-ligand reaction is highly efficient and covalent. | |
| Copper-Free Click Reaction (SPAAC) | |||
| Azide Molar Excess | 2 - 4 fold | Higher excess can drive the reaction to completion. | |
| Incubation Time | 4 - 12 hours | Can be extended up to 48 hours for challenging reactions. | |
| Incubation Temperature | 4°C to 37°C | Room temperature is common; 4°C for sensitive antibodies. | |
| Reaction Yield | >90% | SPAAC is a highly efficient click chemistry reaction. | |
| Final Conjugate | |||
| Drug-to-Antibody Ratio (DAR) | Typically 1 or 2 | Depends on the number of HaloTag fusions per antibody (usually one or two). The 1:1 stoichiometry of HaloTag to its ligand ensures a well-defined DAR. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical flow of the this compound conjugation reaction.
Conclusion
The this compound conjugation protocol offers a robust and reliable method for producing site-specific and homogenous antibody conjugates. The high efficiency of both the HaloTag labeling and the subsequent copper-free click reaction, combined with the precise control over the drug-to-antibody ratio, makes this technology highly attractive for the development of advanced biotherapeutics. By following this detailed protocol, researchers can generate high-quality antibody conjugates for a wide range of applications in research, diagnostics, and drug development.
References
Application Notes and Protocols for In Vivo Halo-DBCO Labeling in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HaloTag system is a versatile protein labeling technology based on the formation of a highly specific and irreversible covalent bond between a HaloTag fusion protein and a synthetic ligand containing a chloroalkane linker.[1][2] When combined with bioorthogonal click chemistry, this system allows for robust and specific in vivo labeling of proteins in complex biological environments like mouse models.[3][4]
This document outlines a two-step in vivo labeling protocol utilizing a HaloTag ligand functionalized with dibenzocyclooctyne (DBCO). This DBCO handle then serves as a target for a secondary probe (e.g., a fluorophore, PET tracer, or drug molecule) equipped with an azide group, enabling their conjugation through a highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5] This method offers significant flexibility, allowing a single genetically engineered mouse model to be used with a wide array of azide-functionalized probes for various imaging and therapeutic applications.
Key Applications
-
In Vivo Fluorescence Imaging: Non-invasively monitor the localization and trafficking of proteins of interest in living animals, including applications in oncology (tumor xenografts) and neuroscience.
-
Pretargeted Imaging and Therapy: A two-step approach where the HaloTag-fused protein is first targeted with the DBCO-ligand, followed by the administration of a smaller, rapidly clearing azide-probe, can improve target-to-background ratios in PET or SPECT imaging.
-
High-Resolution Ex Vivo Imaging: Achieve robust and specific staining of tissues harvested from mouse models for high-resolution microscopy, overcoming limitations of antibody penetration and fluorescent protein stability.
Experimental Workflow and Labeling Chemistry
The overall experimental process involves the expression of a HaloTag fusion protein in a mouse model, followed by a sequential two-step injection of the DBCO-functionalized HaloTag ligand and the azide-functionalized probe.
The labeling chemistry is a two-step bioorthogonal process. First, the HaloTag protein covalently binds the DBCO-chloroalkane ligand. Second, the DBCO group reacts with an azide-functionalized molecule via SPAAC.
Quantitative Data Summary
The efficiency of in vivo labeling depends on administration route, dosage, and probe chemistry. The SPAAC reaction between DBCO and an azide is rapid and efficient in a cellular context.
Table 1: Examples of In Vivo Administration Parameters for HaloTag Ligands and Click Chemistry Probes in Mouse Models
| Target System | Reagent | Dose | Administration Route | Vehicle | Reference |
|---|---|---|---|---|---|
| HCT116 Xenograft | IRDye800-Halo Ligand | 0.25 mg | Intravenous (IV) | 200 µL of 10% DMSO, 90% PBS | |
| HCT116 Xenograft | SNARF-Halo Ligand | 1 mg | Intravenous (IV) | 100 µL of 20% DMSO, 80% PBS | |
| SHIN3 Xenograft | HaloTagL-TMR | 10-100 nmol | Intraperitoneal (IP) | Not specified | |
| PSD95 in Brain | SiR-Halo Ligand | 750 nM (100-250 nL) | Intracortical | Not specified | |
| General In Vivo Click | AFDye-DBCO | 5 nmol | Intravenous (IV) | 200 µL |
| Azide-labeled cells | DBCO-Cy5 | Not specified | Intravenous (IV) | Not specified | |
Table 2: Comparison of Bioorthogonal Reaction Kinetics in Live Cells
| Reaction Type | Bioorthogonal Pair | Half-life (t½) in Live Cells | Reference |
|---|---|---|---|
| SPAAC | DBCO + Azide | ~15 min | |
| SPAAC | BCN + Azide | ~69 min | |
| iEDDA | TCO + Tetrazine | ~12 min |
| iEDDA | Tetrazine + BCN | ~13 min | |
Note: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition); iEDDA (Inverse-Electron-Demand Diels-Alder). The fast kinetics of the DBCO-azide reaction make it highly suitable for in vivo applications.
Detailed Experimental Protocols
Part 1: Mouse Model Preparation
-
HaloTag Fusion Protein Expression: The protein of interest must be fused to the HaloTag protein. This can be achieved through two primary methods:
-
Transgenic Mouse Lines: Generate a knock-in mouse line where the HaloTag sequence is fused to the endogenous gene of interest. This ensures physiologically relevant expression levels and localization.
-
Xenograft Models: Stably transfect a cell line (e.g., HCT116, 4T1) to express the HaloTag fusion protein. Inoculate immunodeficient mice with these cells to grow tumors that express the tag.
-
Part 2: Preparation and Administration of Reagents
A. Reagent Preparation
-
DBCO-HaloTag Ligand Stock: Dissolve the DBCO-functionalized chloroalkane ligand in anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store desiccated at -20°C or -80°C, protected from light.
-
Azide-Probe Stock: Dissolve the azide-functionalized probe (e.g., Azide-fluorophore) in anhydrous DMSO to create a high-concentration stock solution. Storage conditions depend on the probe's stability.
-
Injection Formulation: Immediately before use, dilute the stock solution into a biocompatible vehicle. Common vehicles include a mixture of DMSO and PBS, or corn/peanut oil for hydrophobic compounds. The final concentration of DMSO should be minimized (typically ≤10%) to avoid toxicity. Ensure the final solution is sterile by passing it through a 0.22 µm syringe filter.
B. Administration Protocol
The choice of administration route is critical and depends on the target organ, desired biodistribution, and nature of the probe.
-
Step 1: DBCO-HaloTag Ligand Administration
-
Select an appropriate administration route (see Table 1). For systemic delivery to tumors or other organs, intravenous (tail vein) or intraperitoneal injections are common. For localized targets like the brain, direct stereotactic injection may be necessary to bypass the blood-brain barrier.
-
Administer the prepared DBCO-HaloTag ligand to the mouse. The dosage should be optimized to saturate the HaloTag protein targets without causing toxicity. A dose of 10-100 nmol per mouse is a common starting point for systemic administration.
-
Allow for an incubation period of 1 to 24 hours. This allows the ligand to distribute throughout the body, bind to the HaloTag protein, and for any unbound ligand to clear from circulation. The optimal time will depend on the pharmacokinetics of the specific ligand.
-
-
Step 2: Azide-Probe Administration
-
Following the incubation period, administer the azide-probe using a suitable route. For a systemic reaction with a pre-targeted DBCO-ligand, intravenous injection is often preferred for rapid distribution.
-
The molar equivalent of the azide-probe can be varied, but a 1:1 to 5:1 ratio relative to the DBCO-ligand is a reasonable starting point. A dose of approximately 5 nmol has been used for in vivo click chemistry with DBCO-conjugated dyes.
-
Part 3: In Vivo Imaging and Ex Vivo Tissue Analysis
A. In Vivo Imaging
-
Imaging can be performed at various time points after the administration of the azide-probe, typically ranging from 1 to 72 hours.
-
The optimal imaging window depends on the time required for the click reaction to complete and for the unbound azide-probe to clear, maximizing the signal-to-background ratio.
-
For fluorescent probes, use an appropriate whole-animal imaging system equipped with the correct excitation and emission filters.
B. Ex Vivo Tissue Analysis
-
Tissue Harvesting: At the desired experimental endpoint, euthanize the mouse according to IACUC-approved procedures.
-
Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS to clear blood from the tissues and initiate fixation.
-
Tissue Dissection and Post-fixation: Dissect the target organ(s) and immerse them in 4% PFA for 4-24 hours at 4°C for post-fixation. The duration depends on the tissue size.
-
Cryoprotection: For frozen sectioning, transfer the fixed tissue to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks (typically 24-48 hours).
-
Embedding and Sectioning:
-
Frozen Sections: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Section the tissue using a cryostat.
-
Paraffin Sections: After fixation, dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax. Section using a microtome.
-
-
Microscopy: Mount the tissue sections on microscope slides. If needed, perform counterstaining (e.g., with DAPI for nuclei). Image the sections using a confocal, two-photon, or super-resolution microscope to visualize the labeled protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent biomedical advances enabled by HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Halo-DBCO in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual protein dynamics within living cells, providing unparalleled insights into complex biological processes. A key challenge in SMT is the specific and robust labeling of target proteins with bright, photostable fluorophores. The HaloTag system, coupled with bioorthogonal click chemistry, offers a versatile and efficient solution for this purpose.
This document provides detailed application notes and protocols for the use of Halo-DBCO in conjunction with the HaloTag system for single-molecule tracking experiments. This compound is a chloroalkane ligand functionalized with a dibenzocyclooctyne (DBCO) group. This allows for a two-step labeling strategy: first, the HaloTag fusion protein is covalently labeled with this compound. Subsequently, an azide-modified fluorescent dye is attached to the DBCO group via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal approach ensures high specificity and allows for the use of a wide variety of bright and photostable organic dyes, which are ideal for the demanding requirements of single-molecule imaging.[1]
Principle of this compound Labeling for Single-Molecule Tracking
The HaloTag is a modified haloalkane dehalogenase that forms a highly stable, covalent bond with synthetic ligands containing a chloroalkane linker.[2] The this compound ligand serves as a bridge, functionalizing the HaloTag-fused protein of interest with a DBCO moiety. This DBCO group then serves as a handle for the attachment of any azide-containing molecule, most notably a fluorescent probe for imaging. The SPAAC reaction between DBCO and an azide is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[3]
This two-step labeling strategy provides flexibility in choosing the optimal fluorophore for a given single-molecule tracking experiment, allowing researchers to select dyes with superior brightness and photostability.[1]
Data Presentation: Quantitative Properties of Recommended Azide-Fluorophores
The choice of fluorophore is critical for successful single-molecule tracking experiments. The ideal dye should possess a high quantum yield, a large extinction coefficient, and exceptional photostability to allow for long tracking trajectories. The Janelia Fluor (JF) dyes are particularly well-suited for SMT due to their superior brightness and photostability.[4] Below is a comparison of commonly used azide-functionalized fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photostability |
| Janelia Fluor 549 (JF549)-Azide | 549 | 571 | ~0.88 | ~101,000 | Excellent |
| Janelia Fluor 646 (JF646)-Azide | 646 | 664 | 0.54 | 152,000 | Excellent |
| TMR (Tetramethylrhodamine)-Azide | 555 | 580 | ~0.40 | ~95,000 | Good |
| Silicon Rhodamine (SiR)-Azide | 652 | 674 | ~0.41 | ~100,000 | Excellent |
| Alexa Fluor 488-Azide | 495 | 519 | 0.92 | 71,000 | Good |
| Alexa Fluor 647-Azide | 650 | 668 | 0.33 | 239,000 | Very Good |
Experimental Protocols
Protocol 1: Two-Step Live-Cell Labeling of HaloTag Fusion Proteins with this compound and an Azide-Fluorophore
This protocol describes the sequential labeling of HaloTag-expressing cells, first with this compound and then with an azide-functionalized fluorescent dye.
Materials:
-
Cells expressing the HaloTag fusion protein of interest, cultured on glass-bottom dishes.
-
This compound ligand (stock solution in DMSO).
-
Azide-functionalized fluorophore (e.g., JF549-Azide, stock solution in DMSO).
-
Pre-warmed complete cell culture medium.
-
Pre-warmed live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Phosphate-buffered saline (PBS).
Procedure:
-
This compound Labeling:
-
Thaw the this compound stock solution.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for 30 minutes at 37°C and 5% CO₂.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove unbound this compound.
-
-
Azide-Fluorophore Labeling (SPAAC Reaction):
-
Thaw the azide-fluorophore stock solution.
-
Dilute the azide-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration suitable for single-molecule imaging (typically 5-100 nM, this needs to be optimized for the specific protein and fluorophore).
-
Remove the medium from the cells and add the azide-fluorophore containing medium.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound fluorophore.
-
The cells are now ready for single-molecule tracking microscopy. It is recommended to image the cells within 1-2 hours of labeling.
-
Protocol 2: Single-Molecule Tracking Microscopy Setup and Acquisition
This protocol provides general guidelines for setting up a Total Internal Reflection Fluorescence (TIRF) microscope for SMT experiments. Specific parameters will need to be optimized for the particular experimental setup and biological question.
Microscope Setup:
-
An inverted microscope equipped for TIRF or Highly Inclined and Laminated Optical sheet (HILO) illumination is recommended to minimize background fluorescence.
-
Use a high numerical aperture objective (e.g., 60x or 100x, NA ≥ 1.45).
-
A sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, is required for detecting the low light levels from single fluorophores.
-
Lasers with appropriate wavelengths for exciting the chosen fluorophore (e.g., 561 nm for JF549, 640 nm for JF646).
-
An environmental chamber to maintain the cells at 37°C and 5% CO₂ during imaging.
Image Acquisition Parameters:
-
Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching. Typical power densities at the sample are in the range of 0.1-1 kW/cm².
-
Exposure Time: A short exposure time is necessary to capture the motion of diffusing molecules and to minimize motion blurring. Typical exposure times range from 10 to 50 ms.
-
Acquisition Rate: The frame rate should be high enough to accurately sample the movement of the protein of interest. This can range from 20 to 100 Hz.
-
Acquisition Duration: Acquire a time-lapse series of several thousand frames to capture a sufficient number of trajectories for statistical analysis.
Protocol 3: Single-Molecule Tracking Data Analysis
The analysis of SMT data involves localizing individual fluorescent spots in each frame and linking these localizations over time to reconstruct trajectories.
Data Analysis Workflow:
-
Single-Particle Localization: Use software such as TrackMate (in Fiji/ImageJ) or custom scripts in MATLAB or Python to detect and fit the point spread function (PSF) of individual molecules in each frame to determine their precise coordinates.
-
Trajectory Linking: Link the localized positions in consecutive frames based on proximity and a maximum allowed displacement to reconstruct the trajectories of individual molecules.
-
Diffusion Analysis: Analyze the trajectories to extract quantitative information about protein dynamics. A common method is the calculation of the mean squared displacement (MSD) for each trajectory. The MSD plot can reveal the mode of diffusion (e.g., free diffusion, confined diffusion, or immobile).
-
State Analysis: For proteins that switch between different motional states (e.g., bound and unbound), more advanced analysis methods like hidden Markov models (HMM) can be used to determine the diffusion coefficients and fractional populations of each state.
Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Signaling
Background: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization, which leads to the activation of its intracellular kinase domain and subsequent autophosphorylation, initiating downstream signaling cascades. Dysregulation of EGFR signaling is implicated in various cancers, making it an important target for drug development.
Application of this compound SMT: Single-molecule tracking using this compound labeling can provide detailed insights into the dynamics of EGFR activation at the plasma membrane of living cells. By labeling EGFR with a bright and photostable fluorophore, researchers can track the movement of individual receptors before and after ligand stimulation.
Key Questions Addressed by SMT of EGFR:
-
Diffusion Dynamics: How does the diffusion of EGFR in the plasma membrane change upon ligand binding? SMT can quantify changes in the diffusion coefficient, revealing transitions from a freely diffusing state to a more confined or immobile state upon dimerization and clustering.
-
Dimerization and Oligomerization: By analyzing the colocalization and co-tracking of differently colored EGFR molecules (requiring a dual-color SMT setup), the kinetics and stoichiometry of receptor dimerization and higher-order clustering can be investigated.
-
Interaction with Cellular Structures: SMT can reveal the transient interactions of EGFR with specific membrane microdomains, such as clathrin-coated pits, which are involved in receptor endocytosis.
-
Effect of Drugs: The impact of therapeutic agents, such as tyrosine kinase inhibitors or monoclonal antibodies, on EGFR diffusion, dimerization, and signaling can be assessed at the single-molecule level.
Conclusion
The combination of HaloTag technology with this compound and click chemistry provides a powerful and flexible platform for single-molecule tracking studies in living cells. The two-step labeling strategy allows for the use of superior fluorescent probes, enabling researchers to obtain high-quality trajectory data. The detailed protocols and application example provided herein serve as a guide for scientists to implement this advanced imaging technique to investigate the dynamics of their protein of interest and gain deeper insights into complex biological systems and drug mechanisms.
References
- 1. Single particle tracking-based reaction progress kinetic analysis reveals a series of molecular mechanisms of cetuximab-induced EGFR processes in a single living cell - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Cell Surface Proteins with Halo-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label cell surface proteins is crucial for understanding their function in cellular signaling, trafficking, and for the development of targeted therapeutics. The HaloTag system offers a robust and versatile platform for protein labeling. This technology utilizes a genetically encoded HaloTag fusion protein, which forms a highly specific and irreversible covalent bond with a synthetic ligand. By using a Halo-DBCO ligand, a dibenzocyclooctyne (DBCO) moiety can be introduced onto a cell surface protein of interest. This DBCO handle then allows for the attachment of a wide variety of azide-containing molecules, such as fluorophores, biotin, or small molecule drugs, through a bioorthogonal and copper-free click chemistry reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step labeling strategy provides high specificity and flexibility for studying cell surface protein dynamics and function in living cells.
This application note provides a detailed protocol for the specific labeling of HaloTag-fused proteins on the cell surface using a this compound ligand and a subsequent SPAAC reaction with an azide-functionalized probe.
Data Presentation
The efficiency of the SPAAC reaction is a critical factor for successful labeling. The following table summarizes key kinetic parameters for the reaction between a DBCO-functionalized HaloTag protein and an azide-containing reporter molecule in a live-cell context. It is important to note that these data were generated for a nuclear-localized HaloTag fusion protein and reaction kinetics on the cell surface may vary.[1]
| Parameter | DBCO | BCN |
| EC50 (µM) | ~1.2 | ~25 |
| t1/2 (min) | ~15 | >120 |
| Emax (%) | >90 | ~70 |
Table 1: Live-Cell Reaction Rate Data for SPAAC Reactions. Comparison of kinetic parameters for the reaction of DBCO- and BCN-functionalized Halo-H2B-GFP with TAMRA-azide in the nucleus of live HeLa cells. EC50 (half-maximal effective concentration), t1/2 (half-life of the reaction), and Emax (maximum efficiency) are shown.[1] The reaction involving DBCO is significantly faster and more efficient, with a much lower EC50 compared to BCN.[1]
Experimental Protocols
This protocol is designed for the specific labeling of cell surface proteins. It is crucial to use a cell-impermeable azide-probe in the second step to ensure that only proteins exposed on the extracellular surface are labeled.
Materials
-
Mammalian cells expressing a HaloTag fusion protein localized to the cell surface (e.g., fused to a transmembrane protein with an extracellular HaloTag)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound ligand (stock solution in DMSO)
-
Cell-impermeable azide-fluorophore (e.g., Alexa Fluor 488 Azide, CF 594 Azide) (stock solution in DMSO)
-
Live-cell imaging medium
-
Fluorescence microscope
Protocol for Cell Surface Protein Labeling
Day 1: Cell Seeding
-
Seed the cells expressing the HaloTag fusion protein of interest onto a suitable imaging plate (e.g., glass-bottom dishes or chamber slides).
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for adherence and recovery.
Day 2: Labeling Procedure
-
This compound Labeling: a. Prepare a working solution of the this compound ligand in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM. b. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.[2] d. Remove the this compound solution and wash the cells three times with pre-warmed complete cell culture medium, incubating for 5 minutes during each wash, to remove any unbound ligand.
-
Azide-Fluorophore Labeling (SPAAC Reaction): a. Prepare a working solution of the cell-impermeable azide-fluorophore in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 2-25 µM.[2] b. Aspirate the wash medium from the cells. c. Add the azide-fluorophore working solution to the cells and incubate for 30-60 minutes at 37°C. The reaction between DBCO and azide is generally rapid. d. Remove the azide-fluorophore solution and wash the cells three times with pre-warmed live-cell imaging medium to reduce background fluorescence.
-
Imaging: a. Replace the final wash solution with fresh, pre-warmed live-cell imaging medium. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for labeling cell surface proteins with this compound.
Signaling Pathway Example: GPCR Internalization
The this compound labeling strategy can be employed to study the dynamics of cell surface receptors, such as G-protein coupled receptors (GPCRs). For instance, agonist-induced internalization of a GPCR can be visualized by labeling the receptor on the cell surface and tracking its movement into intracellular compartments.
Figure 2: Agonist-induced GPCR internalization signaling pathway.
References
Application Notes and Protocols: Halo-DBCO Conjugation to Oligonucleotides for DNA-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA-protein interactions is fundamental to understanding cellular processes such as gene regulation, DNA replication, and repair. The ability to covalently link proteins to specific DNA sequences provides a powerful tool for elucidating these interactions. This document provides detailed application notes and protocols for the conjugation of HaloTag® fusion proteins to dibenzocyclooctyne (DBCO)-modified oligonucleotides via click chemistry. This methodology enables robust and specific labeling of proteins with DNA probes for use in various DNA-protein interaction studies.
The HaloTag® is a modified haloalkane dehalogenase that forms a highly stable, covalent bond with a synthetic ligand. By utilizing an azide-functionalized HaloTag® ligand, a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction can be used to conjugate the HaloTag® fusion protein to a DBCO-modified oligonucleotide. This approach offers high efficiency, specificity, and biocompatibility, making it ideal for preparing well-defined DNA-protein conjugates.[1][2][3]
These application notes provide protocols for the preparation of HaloTag® fusion proteins, the synthesis and purification of DBCO-modified oligonucleotides, the Halo-DBCO conjugation reaction, and the application of the resulting conjugates in key DNA-protein interaction assays, including Electrophoretic Mobility Shift Assays (EMSA), Pull-Down Assays, and Surface Plasmon Resonance (SPR).
Data Presentation
Table 1: Quantitative Data on this compound Conjugation and Applications
| Parameter | Value | Conditions | Reference |
| Conjugation Efficiency | |||
| HaloTag Ligand-Oligo Click Reaction | >95% | 1-hour incubation at room temperature | [1] |
| HaloTag Protein-Ligand-Oligo Conjugation | High | 1-hour incubation at room temperature | [1] |
| Reaction Kinetics | |||
| DBCO-Azide SPAAC Reaction Rate (in live cells) | ~10-fold faster than BCN-azide reaction | Live HeLa cells | |
| EC50 for Azide Reporter (DBCO vs. BCN) | 20-fold lower for DBCO | Live HeLa cells | |
| Sensitivity of Detection | |||
| HaloTag Barcode Assay vs. Luciferase Assay | Up to 1000-fold higher sensitivity | In vitro protein quantification | |
| Dynamic Range (vs. conventional ELISA) | Over 10,000-fold wider | Detection of anti-DSG3 antibody | |
| Binding Affinity (Example) | |||
| Protein G-IgG Interaction (via HaloTag barcode) | Signal 1000-fold greater than negative control | qPCR-based detection |
Experimental Protocols
Protocol 1: Expression and Purification of HaloTag® Fusion Protein
This protocol describes the expression of a HaloTag® fusion protein in E. coli and its subsequent purification.
Materials:
-
Expression vector containing the gene of interest fused to HaloTag®
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and Agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, protease inhibitors)
-
HaloLink™ Resin (Promega)
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween 20)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.5 M Imidazole for His-tagged HaloTag® or specific protease for cleavage)
Procedure:
-
Transform the HaloTag® fusion protein expression vector into a suitable E. coli strain and select for positive colonies on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the HaloLink™ Resin by washing with Wash Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle rocking for 1-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer to remove unbound proteins.
-
Elute the purified HaloTag® fusion protein from the resin using the appropriate Elution Buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: Preparation of Azido-HaloTag® Ligand and DBCO-Oligonucleotide
A. Synthesis of Azido-HaloTag® Ligand (AzHLT)
A detailed, step-by-step synthesis protocol for Azido-HaloTag® ligands is complex and typically performed by specialized chemists. However, a general two-step approach involves:
-
Synthesis of an azide-containing linker with a reactive group (e.g., NHS ester).
-
Conjugation of this linker to a chloroalkane amine, the core of the HaloTag® ligand.
For most researchers, it is recommended to purchase commercially available Azido-HaloTag® ligands.
B. Preparation of DBCO-Modified Oligonucleotide
DBCO-modified oligonucleotides can be custom-synthesized by commercial vendors. The DBCO moiety is typically attached to the 5' or 3' end of the oligonucleotide via a phosphoramidite during solid-phase synthesis.
Purification of DBCO-Oligonucleotide:
-
High-performance liquid chromatography (HPLC) is the recommended method for purifying DBCO-modified oligonucleotides to ensure high purity for the subsequent conjugation reaction.
Protocol 3: this compound Conjugation to Oligonucleotides
This protocol details the click chemistry reaction to conjugate the HaloTag® fusion protein to the DBCO-modified oligonucleotide.
Materials:
-
Purified HaloTag® fusion protein
-
DBCO-modified oligonucleotide
-
Azido-HaloTag® Ligand (e.g., AzHLT-1)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Step 1: Formation of the Ligand-Oligonucleotide Complex.
-
In a microcentrifuge tube, mix the DBCO-modified oligonucleotide and the Azido-HaloTag® ligand. A 4:1 molar ratio of DBCO-oligo to Azido-HaloTag® ligand is often used.
-
For example, mix 2 µL of 500 µM DBCO-oligonucleotide with 0.5 µL of 500 µM Azido-HaloTag® ligand.
-
Incubate the reaction at room temperature for 1 hour to allow the click reaction to proceed.
-
-
Step 2: Conjugation to HaloTag® Fusion Protein.
-
Add the purified HaloTag® fusion protein to the pre-formed ligand-oligonucleotide complex.
-
For example, combine 1-2 µg of the HaloTag® fusion protein with 1 µL of the ligand-oligonucleotide mixture from Step 1.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Purification of the DNA-Protein Conjugate (Optional but Recommended).
-
To remove any unreacted oligonucleotide and protein, the conjugate can be purified. If the HaloTag® fusion protein has a His-tag, purification can be performed using Ni-NTA resin. Gel filtration chromatography can also be used to separate the larger conjugate from smaller, unreacted components.
-
Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of a protein to a specific DNA sequence.
Materials:
-
This compound-Oligonucleotide conjugate (as the probe)
-
Purified DNA-binding protein of interest
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
TBE Buffer (Tris-Borate-EDTA)
-
Loading Dye (non-denaturing)
-
Gel imaging system (e.g., fluorescence scanner if the oligo is fluorescently labeled)
Procedure:
-
Prepare the binding reactions in microcentrifuge tubes. In each tube, combine the binding buffer, a constant amount of the this compound-Oligonucleotide probe, and varying concentrations of the DNA-binding protein.
-
For competition assays, add an excess of unlabeled, specific or non-specific competitor DNA to the reaction before adding the protein.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Add the non-denaturing loading dye to each reaction.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands. If the oligonucleotide is not fluorescently labeled, the gel can be stained with a nucleic acid stain like SYBR® Gold. The shift in the mobility of the DNA probe upon protein binding indicates a DNA-protein interaction.
Protocol 5: Pull-Down Assay
This assay is used to isolate and identify proteins that bind to a specific DNA sequence.
Materials:
-
This compound-Oligonucleotide conjugate
-
HaloLink™ Resin
-
Cell lysate or a mixture of purified proteins
-
Wash Buffer (e.g., PBS with 0.1% Tween 20)
-
Elution Buffer (e.g., high salt buffer, or buffer containing a protease to cleave a site between the HaloTag and the protein of interest)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Immobilization of the DNA-Protein Conjugate:
-
Incubate the this compound-Oligonucleotide conjugate with HaloLink™ Resin to immobilize the DNA probe.
-
-
Binding of Target Proteins:
-
Incubate the resin with the immobilized DNA probe with the cell lysate or protein mixture for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the resin several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using the Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein. Mass spectrometry can be used to identify unknown interacting proteins.
-
Protocol 6: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated chip if the oligo has a biotin tag in addition to the DBCO)
-
This compound-Oligonucleotide conjugate (ligand)
-
Purified DNA-binding protein (analyte)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of the Ligand:
-
Immobilize the this compound-Oligonucleotide conjugate onto the sensor chip surface. If a biotinylated oligo is used, it can be captured on a streptavidin-coated chip.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the purified DNA-binding protein (analyte) over the sensor surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation and its applications.
Caption: Logical relationship of the this compound conjugation process.
References
Application Notes: Halo-DBCO for Tracking Protein Localization and Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dynamic study of protein localization and trafficking is crucial for understanding cellular function, disease progression, and the mechanism of action of therapeutics. The HaloTag system, a versatile protein fusion tag, coupled with bioorthogonal click chemistry, offers a powerful method for specific, covalent labeling of proteins of interest in live cells. This application note details the use of the Halo-DBCO ligand, a bifunctional molecule that enables robust, two-step labeling for tracking protein dynamics with high specificity and minimal perturbation of cellular processes.
Principle of the Technology
The this compound system leverages two highly specific and efficient reactions:
-
HaloTag-Ligand Binding: The HaloTag is a 33kDa, modified bacterial haloalkane dehalogenase engineered to form a rapid, highly specific, and irreversible covalent bond with synthetic ligands containing a chloroalkane linker.[1][2]
-
Copper-Free Click Chemistry: The this compound ligand contains both the chloroalkane linker for HaloTag binding and a dibenzocyclooctyne (DBCO) group. This DBCO group is a strained alkyne that reacts specifically with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native cellular processes, and importantly, it does not require a cytotoxic copper catalyst.[3][4]
This two-step approach provides modularity and flexibility. A protein of interest is first genetically fused to the HaloTag protein. This fusion protein is then specifically and covalently labeled with the cell-permeable this compound ligand. The incorporated DBCO moiety then serves as a reactive handle for the attachment of various azide-modified probes, such as fluorescent dyes, for visualization and tracking. This method is particularly advantageous for pulse-chase experiments to monitor protein movement and turnover.
Key Applications
-
Subcellular Protein Localization: Determine the precise location of a protein of interest within different cellular compartments (e.g., nucleus, cytosol, plasma membrane).[1]
-
Protein Trafficking and Dynamics: Monitor the movement of proteins between organelles, such as receptor internalization from the plasma membrane upon ligand binding.
-
Pulse-Chase Analysis: Label a specific population of proteins at a defined time point and track their fate (e.g., degradation, transport, redistribution) over time.
-
Super-Resolution Microscopy: The use of bright, photostable organic dyes allows for advanced imaging techniques that surpass the diffraction limit of light.
Data Presentation
Quantitative analysis in live HeLa cells demonstrates the high efficiency and favorable kinetics of the HaloTag-DBCO system when reacting with an azide-modified fluorophore (TAMRA-azide). The data highlights the superior performance of DBCO compared to other cyclooctynes like BCN (bicyclononyne) in a cellular context.
Table 1: Live-Cell Reaction Kinetics for SPAAC in the Nucleus
| HaloTag Ligand | Reporter (25 µM) | EC₅₀ (µM)¹ | t₁/₂ (min)² | Eₘₐₓ (%)² |
| DBCO | TAMRA-azide | 1.3 | 21 | 94% |
| BCN | TAMRA-azide | 26 | 230 | 67% |
-
¹ EC₅₀ (Half-maximal effective concentration) was determined from a dose-response of TAMRA-azide after a 2-hour reaction. A lower EC₅₀ indicates a more efficient reaction at lower concentrations.
-
² t₁/₂ (half-life) and Eₘₐₓ (maximum efficiency) were determined from time-course experiments using 25 µM TAMRA-azide. Eₘₐₓ is normalized to the maximum possible labeling determined by a direct fluorescent HaloTag ligand.
Table 2: Recommended Reagent Concentrations for Live-Cell Imaging
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| This compound Ligand | 1-10 mM in DMSO | 5-10 µM | 30 minutes |
| Azide-Fluorophore | 1-10 mM in DMSO | 0.5-5 µM | 30-60 minutes |
Note: Optimal concentrations and incubation times may vary depending on the cell type, protein expression level, and specific azide-fluorophore used. A titration experiment is recommended for new systems.
Experimental Protocols & Workflows
Visualization of the Labeling and Localization Workflow
The following diagram illustrates the general workflow for labeling a HaloTag fusion protein with this compound and an azide-fluorophore to study its subcellular localization.
Caption: Workflow for Subcellular Protein Localization using this compound.
Protocol 1: Subcellular Localization of a Nuclear Protein
This protocol is adapted from studies evaluating bioorthogonal reactions in live HeLa cells expressing a nuclear-localized HaloTag fusion protein (Halo-H2B-GFP).
Materials:
-
HeLa cells
-
Plasmid encoding HaloTag-H2B-GFP
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
This compound ligand (1 mM stock in DMSO)
-
Azide-conjugated fluorophore (e.g., TAMRA-azide, 1 mM stock in DMSO)
-
Hoechst 33342 nuclear stain (optional)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfect the cells with the HaloTag-H2B-GFP plasmid according to the manufacturer's protocol for your transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
This compound Labeling:
-
Prepare a 10 µM working solution of this compound in pre-warmed complete cell culture medium.
-
Aspirate the medium from the cells and replace it with the this compound labeling medium.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete medium, incubating for 5 minutes during each wash to ensure removal of unbound this compound ligand.
-
-
Azide-Fluorophore Reaction (Click Chemistry):
-
Prepare a 2 µM working solution of the azide-fluorophore (e.g., TAMRA-azide) in pre-warmed complete medium. This concentration provides an optimal signal-to-noise ratio for DBCO.
-
Aspirate the medium from the cells and add the azide-fluorophore solution.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Final Wash and Imaging:
-
Aspirate the azide-fluorophore solution.
-
Wash the cells two times with pre-warmed complete medium and one final time with imaging medium (e.g., phenol red-free medium).
-
(Optional) If desired, incubate with Hoechst 33342 for 10 minutes to stain the nuclei for co-localization.
-
Image the cells using a confocal or other suitable fluorescence microscope. Use appropriate filter sets for your chosen fluorophore, GFP (to confirm expression), and Hoechst (if used).
-
Visualization of the Protein Trafficking (Pulse-Chase) Workflow
This diagram shows a pulse-chase experiment to track the internalization of a cell-surface receptor.
Caption: Pulse-Chase Workflow for Receptor Internalization Tracking.
Protocol 2: Tracking GPCR Internalization (Pulse-Chase)
This protocol provides a framework for tracking the agonist-induced internalization of a G-protein coupled receptor (GPCR) fused to HaloTag.
Materials:
-
Cells stably or transiently expressing an N-terminally HaloTag-fused GPCR. The N-terminal tag ensures it is exposed to the extracellular space.
-
This compound ligand (1 mM stock in DMSO)
-
Cell-impermeant, azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide) to specifically label surface proteins.
-
GPCR agonist.
-
Complete culture medium and imaging medium.
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Seeding and Expression:
-
Seed cells expressing the HaloTag-GPCR onto glass-bottom imaging dishes 24-48 hours before the experiment.
-
-
Pulse Labeling of Surface Receptors (Time 0):
-
Cool cells to 4°C by placing them on ice for 10 minutes to inhibit membrane trafficking.
-
Perform all subsequent labeling and wash steps at 4°C using ice-cold medium/buffers.
-
Incubate cells with 5-10 µM this compound in cold medium for 30 minutes.
-
Wash three times with cold PBS.
-
Incubate with 2-5 µM of a cell-impermeant azide-fluorophore in cold medium for 30 minutes.
-
Wash three times with cold PBS to remove unbound fluorophore.
-
-
Initiate Chase and Internalization:
-
Acquire "Time 0" images to visualize the initial surface population of receptors.
-
To start the chase, add pre-warmed (37°C) medium containing the desired concentration of the GPCR agonist.
-
Immediately transfer the dish to a 37°C microscope stage incubator.
-
-
Live-Cell Imaging and Analysis:
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes to monitor the trafficking of the fluorescently labeled receptors from the plasma membrane into intracellular vesicles.
-
Analyze the images by quantifying the fluorescence intensity at the plasma membrane versus the intensity in intracellular puncta over time. This will provide a measure of the rate of receptor internalization.
-
References
Troubleshooting & Optimization
troubleshooting low Halo-DBCO labeling efficiency in live cells
Welcome to the technical support center for Halo-DBCO labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their live-cell labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two-step this compound labeling process, which involves the initial reaction of the HaloTag protein with a chloroalkane (CA) linker functionalized with a bioorthogonal group (like an azide), followed by the "click" reaction with a DBCO-fluorophore conjugate.
Q1: Why am I seeing very low or no fluorescent signal in my cells?
Several factors can lead to poor labeling efficiency. Use the following table to diagnose the potential cause and find a solution.
Table 1: Troubleshooting Low/No Fluorescence
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Reagent Issues | Degradation of DBCO Reagent: Strained alkynes like DBCO can degrade, especially with improper storage or exposure to certain cellular environments.[1][2] | - Aliquot and store DBCO reagents at -20°C or -80°C and protect from light.[3] - Use freshly prepared solutions for each experiment. - Consider reagents with improved stability if degradation is suspected.[4] |
| Low Permeability of Reagents: Some DBCO-fluorophore conjugates have very low cell permeability, reducing their effective intracellular concentration.[5] | - Increase incubation time or concentration (see optimization protocol). - Select fluorophores known for better cell permeability. - Use a HaloTag ligand-fluorophore conjugate that does not require a secondary click reaction. | |
| Protocol Issues | Suboptimal Concentrations: The concentration of either the HaloTag ligand or the DBCO-fluorophore may be too low for efficient reaction kinetics. | - Perform a dose-response titration for both the HaloTag ligand and the DBCO reagent to find the optimal concentrations (EC50). An optimal signal for DBCO-azide reactions can often be achieved with concentrations as low as 2 µM. |
| Insufficient Incubation Time: The reaction may not have had enough time to reach completion. The half-life for a DBCO-azide reaction in live cells can be around 15 minutes. | - Increase incubation time. For a two-step labeling process, ensure sufficient time for both the HaloTag-ligand reaction (e.g., 30 minutes) and the subsequent click reaction (e.g., 1-2 hours). | |
| Inefficient Washing: High background from unbound fluorophore can obscure a real but weak signal. | - Perform additional washing steps with pre-warmed media or PBS after the final incubation. - Consider using fluorogenic probes that only become fluorescent upon binding to reduce the need for washing. | |
| Biological Factors | Low HaloTag Fusion Protein Expression: Insufficient levels of the target protein will result in a weak signal. | - Verify protein expression via Western Blot or by using a directly fluorescent HaloTag ligand (e.g., HaloTag-TMR). - Optimize transfection or cell line induction conditions. |
| | Steric Hindrance: The location of the HaloTag on the protein of interest (POI) or the nature of the POI itself might sterically hinder the ligand from accessing the tag's active site. | - Re-engineer the fusion protein by moving the HaloTag to the opposite terminus (N- vs. C-terminus). - Add a flexible linker sequence (e.g., Gly-Ser repeats) between the POI and the HaloTag. |
Q2: My signal-to-noise ratio is poor, with high background fluorescence. What can I do?
High background can be caused by nonspecific binding of the DBCO-fluorophore or aggregation within the cell.
Table 2: Troubleshooting High Background
| Possible Cause(s) | Recommended Solution(s) |
|---|---|
| Nonspecific Sticking: DBCO-fluorophore conjugates, especially those with bulky, hydrophobic fluorophores, can stick to cellular membranes or other proteins. | - Lower the concentration of the DBCO-fluorophore. - Include a final wash step with media containing a low concentration of a non-ionic detergent (e.g., 0.05% Pluronic F-127) if compatible with your cells. - Add a protein supplement like BSA to the labeling medium to act as a blocking agent. |
| Reagent Aggregation: Some fluorophores are prone to aggregation, especially at higher concentrations, leading to fluorescent puncta in the cell. | - Lower the DBCO-fluorophore concentration. - Ensure the reagent is fully dissolved in a suitable solvent (like DMSO) before diluting into aqueous media. |
| Inefficient Washing: Residual unbound fluorophore in the well and on the coverslip contributes to background. | - Increase the number and duration of wash steps. - Gently aspirate and replace media rather than just diluting it. |
| Autofluorescence: Some cell types exhibit high intrinsic fluorescence, particularly in the green channel. | - Image an unlabeled control sample using identical acquisition settings to establish a baseline. - Use fluorophores in the red or far-red spectrum (e.g., SiR, Cy5) to avoid the autofluorescence range. |
Q3: The labeling seems to work, but it's much slower or less efficient than expected. Why?
The kinetics of HaloTag labeling are a two-step process: the initial binding of the ligand to the tag, followed by a chemical reaction to form a covalent bond. The efficiency of the subsequent click reaction also has its own kinetic profile.
Table 3: Factors Affecting Reaction Kinetics
| Factor | Explanation | Optimization Strategy |
|---|---|---|
| HaloTag Variant | The standard HaloTag7 protein (DhaAHT) has been optimized for general use, but its efficiency can vary with different ligands. Other dehalogenase variants may offer faster kinetics for specific ligands. | While changing the HaloTag variant requires re-cloning, it can be a powerful optimization strategy for demanding applications. |
| Ligand Structure | The structure of the chloroalkane linker and the attached functional group can significantly impact the binding affinity (Kd) and the rate of the covalent reaction (k2). | If using a custom-synthesized ligand, consider linker length and composition. For click chemistry, the choice between DBCO, BCN, TCO, etc., impacts reaction rates. DBCO is generally faster and more efficient than BCN for SPAAC reactions. |
| Temperature | Labeling is typically performed at 37°C. Lower temperatures will slow down all reaction rates. | Ensure cells are maintained at 37°C in a CO2 incubator during labeling steps. |
| Reagent Stability | Strained alkynes like BCN and DBCO can be degraded by components within the cell, particularly in phagocytic cell lines. DBCO generally shows moderate stability, while BCN can be degraded more rapidly. | Minimize long pre-incubation times. If stability is a major issue, consider alternative, more stable click chemistry pairs like the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Labeling
The diagram below outlines the standard workflow for a two-step live-cell labeling experiment using a HaloTag ligand (e.g., Chloroalkane-Azide) and a DBCO-Fluorophore.
Caption: Standard workflow for two-step this compound labeling in live cells.
Chemical Labeling Pathway
The this compound labeling process is a combination of two distinct chemical reactions: the covalent capture of a chloroalkane ligand by the HaloTag protein, followed by a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
how to reduce non-specific binding of Halo-DBCO probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Halo-DBCO probes during their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
High background fluorescence is a common issue when using this compound probes. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding.
Diagram: Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise workflow to diagnose and resolve issues of high non-specific binding with this compound probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound probes?
A1: Non-specific binding of this compound probes is primarily caused by:
-
Hydrophobic and Electrostatic Interactions: The DBCO moiety and the attached fluorophore can non-specifically adsorb to cellular components like membranes and other proteins.[1]
-
Thiol-yne Side Reactions: The strained alkyne in the DBCO ring can react with free thiol groups on cysteine residues of cellular proteins in an azide-independent manner.[2][3] This is a significant contributor to off-target labeling.
-
Probe Aggregation: At higher concentrations, DBCO-fluorophore conjugates can form aggregates that become trapped in cells, leading to punctate background fluorescence.[4][5]
-
High Probe Concentration: Using an excessive concentration of the this compound probe increases the likelihood of all forms of non-specific binding.
-
Insufficient Blocking or Washing: Inadequate blocking of non-specific binding sites or insufficient washing to remove unbound probe will result in high background.
Q2: How can I reduce non-specific binding through protocol optimization?
A2: Optimizing your labeling protocol is the first line of defense against high background. Key parameters to adjust include:
-
Probe Concentration: Titrate your this compound probe to determine the lowest effective concentration that still provides a robust specific signal. Often, concentrations between 0.1 µM and 0.5 µM are a good starting point for live-cell labeling.
-
Incubation Time and Temperature: Minimize the incubation time to the shortest duration necessary for specific labeling. For some applications, performing the incubation at a lower temperature (e.g., 4°C) can reduce non-specific interactions, although this may also slow down the specific labeling reaction. Incubating for 1 hour at 37°C is a common starting point, but this can be optimized.
-
Washing Steps: Increase the number, duration, and volume of your wash steps after labeling. The inclusion of a non-ionic detergent like Tween 20 in the wash buffer can significantly improve the removal of non-specifically bound probes.
Q3: What are the recommended blocking agents and their concentrations?
A3: Using a blocking agent before adding the this compound probe can saturate non-specific binding sites.
| Blocking Agent | Recommended Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1% - 3% (w/v) | Most commonly used blocking agent. Shields against charge-based and hydrophobic interactions. |
| Normal Serum | 5% - 10% (v/v) | Use serum from the species in which the secondary antibody was raised (if applicable in your protocol). |
| Non-fat Dry Milk | 3% - 5% (w/v) | A cost-effective alternative to BSA, but may not be suitable for all applications. |
It is recommended to dissolve the blocking agent in your buffer (e.g., PBS or TBS) and incubate with your sample for at least 30 minutes at room temperature.
Q4: How do I prevent the thiol-yne side reaction?
A4: To prevent the reaction between DBCO and cysteine residues, you can block the free thiols before labeling. This can be achieved by pre-incubating your fixed and permeabilized cells or protein lysates with a thiol-reactive compound like iodoacetamide (IAM) .
-
Protocol for Iodoacetamide Blocking:
-
After fixation and permeabilization, wash the sample with PBS.
-
Prepare a fresh solution of 1-5 mM iodoacetamide in PBS.
-
Incubate the sample with the iodoacetamide solution for 30 minutes at room temperature in the dark.
-
Wash the sample thoroughly with PBS to remove excess iodoacetamide before proceeding with the blocking and this compound labeling steps.
-
Q5: Can I use a non-fluorescent blocker to reduce background?
A5: Yes, using a non-fluorescent HaloTag ligand as a blocker can be a very effective strategy. This approach involves two steps:
-
Incubation with the fluorescent this compound probe: This step labels the specific HaloTag fusion proteins.
-
Incubation with a non-fluorescent HaloTag ligand: This "chaser" step allows the non-fluorescent ligand to bind to any remaining non-specifically bound fluorescent probes, effectively displacing them and reducing background. Alternatively, you can pre-incubate with the non-fluorescent blocker to saturate non-specific binding sites before adding the fluorescent probe.
A synthesized non-fluorescent, cell-permeable HaloTag blocker, 1-chloro-6-(2-propoxyethoxy)hexane (CPXH), has been shown to be effective at concentrations of 5-10 µM with a 30-minute incubation.
Q6: Are there alternatives to DBCO with lower non-specific binding?
A6: Yes, if you continue to experience high background with DBCO, consider using other click chemistry reagents. Some studies suggest that TCO (trans-cyclooctene) probes may exhibit lower non-specific binding and background noise compared to DBCO probes. Specifically, SiR-PEG3-TCO has been reported to show superior intracellular labeling with low non-specific signals compared to SiR-PEG4-DBCO, which was prone to aggregation and resulted in higher background noise.
Experimental Protocols
Detailed Protocol for this compound Labeling in Fixed Cells with Minimized Non-Specific Binding
This protocol incorporates steps to mitigate non-specific binding.
Reagents and Buffers:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Thiol Blocking Buffer (Optional): 5 mM Iodoacetamide in PBS (prepare fresh)
-
Blocking Buffer: 3% BSA in PBS with 0.05% Tween 20 (PBS-T-BSA)
-
Wash Buffer: PBS with 0.1% Tween 20 (PBS-T)
-
This compound Probe Stock: 1 mM in DMSO
-
Labeling Buffer: Dilute this compound probe to 0.5 - 2 µM in PBS-T-BSA
Procedure:
-
Cell Culture and Fixation:
-
Culture cells expressing the HaloTag fusion protein on coverslips.
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Thiol Blocking (Optional but Recommended):
-
Incubate with Thiol Blocking Buffer for 30 minutes at room temperature in the dark.
-
Wash three times with PBS-T.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
This compound Labeling:
-
Dilute the this compound probe to the desired final concentration in Blocking Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three times for 10 minutes each with Wash Buffer at room temperature.
-
Wash once with PBS to remove residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Image using a suitable fluorescence microscope.
-
Diagram: Signaling Pathway of HaloTag Labeling and Click Chemistry
Caption: A two-step process for labeling a HaloTag fusion protein using a chloroalkane-azide ligand followed by a DBCO-fluorophore probe via click chemistry.
References
optimizing Halo-DBCO reaction conditions for improved signal-to-noise
Welcome to the technical support center for the optimization of Halo-DBCO reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving signal-to-noise ratios and troubleshooting common issues encountered during live-cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
The this compound reaction is a two-step labeling strategy. First, a HaloTag fusion protein is specifically and covalently labeled with a chloroalkane ligand bearing a dibenzocyclooctyne (DBCO) group. Subsequently, an azide-modified molecule of interest (e.g., a fluorescent probe) is introduced, which then reacts with the DBCO group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native cellular processes.
Q2: What are the key advantages of using the this compound system?
The primary advantage of this system is its high specificity and the bioorthogonal nature of the SPAAC reaction. Unlike copper-catalyzed click chemistry, it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.[1][2] The covalent attachment of the HaloTag ligand ensures a stable linkage, and the fast kinetics of the SPAAC reaction allow for rapid labeling.
Q3: Can I use buffers containing sodium azide (NaN₃)?
No. Buffers containing sodium azide should be avoided as the azide ions will react with and quench the DBCO reagent, preventing the desired click reaction with your azide-modified probe.[3]
Q4: How should I store my this compound and azide-fluorophore reagents?
This compound reagents should be stored at -20°C or -80°C, protected from light and moisture.[4] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for about a month, or up to 6 months at -80°C.[4] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Troubleshooting Guide
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are the common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Excessive Reagent Concentration | High concentrations of the azide-fluorophore can lead to non-specific accumulation in cellular compartments. Reduce the concentration of the azide-fluorophore. A titration is recommended to find the optimal concentration. For TAMRA-azide with a DBCO-HaloTag, optimal signal-to-noise has been observed at ~2 µM, with background dominating at higher concentrations. |
| Aggregation of DBCO-Fluorophore | Some DBCO-conjugated dyes, particularly those with poor aqueous solubility, have a tendency to aggregate in live cells, leading to punctate background staining. Ensure the final concentration of organic solvents (like DMSO) is low (typically <1-2%) to prevent precipitation. Consider using DBCO reagents with PEG linkers to improve solubility. |
| Inadequate Washing | Insufficient washing after the labeling step can leave behind unbound fluorescent probes. |
| - Increase the number and duration of wash steps with pre-warmed imaging medium after incubation with the azide-fluorophore. | |
| - A 2-hour washout period has been shown to be effective in reducing background. | |
| High Cell Density | Confluent or overly dense cell cultures can contribute to higher background labeling. Plate cells at a lower density to ensure they are not overly crowded during the labeling and imaging steps. |
| Control Experiment | To confirm non-specific binding of the fluorescent probe, perform a control experiment by incubating cells that do not express the HaloTag fusion protein with the azide-fluorophore under the same conditions. If significant fluorescence is observed, this confirms a non-specific binding issue with the probe itself. |
Issue 2: Low or No Specific Signal
A weak specific signal can make it difficult to detect your protein of interest. Below are common reasons and their remedies:
| Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | The reaction may not have gone to completion due to suboptimal reagent concentrations or incubation times. |
| - Optimize Concentrations: Ensure you are using an appropriate concentration of both the this compound ligand and the azide-fluorophore. A typical starting point for the this compound ligand is 1-10 µM, and for the azide-fluorophore, 0.5-5 µM. See the optimization protocol below. | |
| - Increase Incubation Time: The SPAAC reaction can take several hours to reach completion, especially at lower concentrations. Consider extending the incubation time with the azide-fluorophore (e.g., from 1 hour to 4 hours or even overnight at 4°C for sensitive samples). | |
| Poor Reagent Permeability/Stability | The azide-fluorophore or the this compound ligand may have poor cell permeability or may be unstable under your experimental conditions. Some TAMRA-DBCO reporters have been noted to have very low permeability. |
| - If labeling intracellular targets, ensure your reagents are cell-permeable. | |
| - Check the stability of your reagents. For example, some tetrazine-based fluorophores (used in alternative click reactions) have limited stability in cell culture media. | |
| Low Expression of HaloTag Fusion Protein | If the HaloTag fusion protein is expressed at very low levels, the resulting signal will be inherently weak. Confirm the expression level of your HaloTag fusion protein using a Western blot with an anti-HaloTag antibody or by labeling with a bright, cell-permeable HaloTag ligand like TMR. |
| Steric Hindrance | Bulky molecules near the azide or DBCO reactive groups can physically impede the click reaction. While less common with the HaloTag system (due to the linker), this can be a factor. This is a design consideration for the azide-probe and this compound ligand. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol provides a starting point for labeling HaloTag fusion proteins in adherent mammalian cells.
Materials:
-
Adherent cells expressing a HaloTag fusion protein, cultured on glass-bottom imaging dishes.
-
This compound ligand (stock solution in anhydrous DMSO, e.g., 1 mM).
-
Azide-fluorophore (stock solution in anhydrous DMSO, e.g., 1 mM).
-
Pre-warmed, complete cell culture medium.
-
Pre-warmed live-cell imaging medium (e.g., phenol red-free medium with HEPES).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
This compound Labeling:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.
-
Aspirate the existing medium from the cells and add the this compound containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step 1:
-
Aspirate the this compound medium.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove unbound this compound ligand.
-
-
Azide-Fluorophore Labeling (SPAAC Reaction):
-
Dilute the azide-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 0.5-5 µM.
-
Add the azide-fluorophore containing medium to the cells.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Wash Step 2:
-
Aspirate the azide-fluorophore medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. For particularly high background, an extended washout/incubation of 2 hours at 37°C can be performed.
-
-
Imaging:
-
Proceed with live-cell imaging on a fluorescence microscope equipped with the appropriate filter sets for your chosen fluorophore.
-
Protocol 2: Optimizing Reagent Concentrations
To achieve the best signal-to-noise ratio, it is crucial to titrate both the this compound ligand and the azide-fluorophore.
-
Plate Cells: Seed cells expressing your HaloTag fusion protein in multiple wells of an imaging plate (e.g., a 96-well glass-bottom plate) to allow for testing multiple conditions in parallel. Include a well with non-transfected cells as a negative control.
-
Titrate this compound Ligand:
-
Label separate wells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for 30-60 minutes.
-
Wash all wells as described in the general protocol.
-
-
Titrate Azide-Fluorophore:
-
For each this compound concentration tested, further divide the wells and add a range of azide-fluorophore concentrations (e.g., 0.2 µM, 0.5 µM, 1 µM, 2 µM, 5 µM).
-
Incubate for a fixed time (e.g., 2 hours), protected from light.
-
-
Wash and Image:
-
Wash all wells uniformly as described in the general protocol.
-
Image all wells using identical microscope settings (e.g., laser power, exposure time, gain).
-
-
Analyze:
-
Quantify the mean fluorescence intensity of the specific signal (e.g., in the nucleus if your protein is nuclear) and a background region (e.g., a region of the coverslip with no cells).
-
Calculate the signal-to-noise ratio (Signal/Background) for each condition.
-
Also, assess the background fluorescence in the non-transfected control cells for each azide-fluorophore concentration.
-
Select the combination of concentrations that provides the highest signal-to-noise ratio with the lowest non-specific background.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound Labeling in Live Cells
| Reagent | Typical Concentration Range | Notes |
| This compound Ligand | 1 - 10 µM | Higher concentrations ensure saturation of the HaloTag protein. |
| Azide-Fluorophore | 0.5 - 5 µM | Optimal concentrations are highly dependent on the specific fluorophore. For TAMRA-azide, 2 µM has been shown to provide optimal signal-to-noise. |
Table 2: Reaction Parameters from Live-Cell Experiments (HeLa Cells, Nuclear Target)
| Reaction Partner 1 (HaloTag-conjugated) | Reaction Partner 2 (Fluorophore-conjugated) | Concentration of Partner 2 | Incubation Time | Half-Life (t₁/₂) | Efficiency (Eₘₐₓ) | Reference |
| DBCO | TAMRA-azide | 25 µM | 1-240 min | ~15 min | >90% | |
| BCN | TAMRA-azide | 25 µM | 1-240 min | ~150 min | ~67% |
This table is adapted from data presented in Lang et al., 2015, JACS, and illustrates the superior kinetics of DBCO over BCN in this specific cellular context.
Visual Guides
References
common issues and solutions in Halo-DBCO bioconjugation
Welcome to the technical support center for Halo-DBCO bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound bioconjugation?
This compound bioconjugation is a two-step process that allows for the precise labeling of a protein of interest (POI).[1]
-
HaloTag Labeling: A HaloTag fusion protein, which is a protein of interest genetically fused to a modified bacterial dehalogenase, forms a highly specific and irreversible covalent bond with a chloroalkane linker present on the this compound reagent.[1]
-
Copper-Free Click Chemistry: The dibenzocyclooctyne (DBCO) group, now attached to the HaloTag protein, is a strained alkyne that readily reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, also known as copper-free click chemistry, is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[2][3][4]
Q2: What are the key advantages of using the this compound system?
The this compound system offers several advantages for bioconjugation:
-
Specificity: The HaloTag-ligand interaction and the DBCO-azide reaction are both highly specific, minimizing off-target labeling.
-
Irreversible Covalent Bonding: The formation of a covalent bond between the HaloTag protein and the this compound ligand ensures a stable conjugate.
-
Biocompatibility: The SPAAC reaction does not require a cytotoxic copper catalyst, making it suitable for experiments in living cells and in vivo.
-
Versatility: A single HaloTag fusion protein can be labeled with a variety of azide-modified molecules, including fluorescent dyes, biotin, and drug molecules.
Q3: How should I store my this compound and other DBCO reagents?
Proper storage is crucial to maintain the reactivity of your reagents:
-
Solid Form: Store solid DBCO reagents at -20°C, protected from light and moisture. DBCO-NHS esters are particularly sensitive to moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF. These can be stored at -20°C for a few months, but it is recommended to prepare them fresh.
-
Aqueous Solutions: Prepare aqueous working solutions on the day of the experiment, as the stability of DBCO in aqueous buffers can decrease over time.
Troubleshooting Guide
This section addresses common issues encountered during this compound bioconjugation and provides potential solutions.
Problem 1: Low or No Labeling of HaloTag Protein with this compound
| Possible Cause | Solution |
| Inactive HaloTag Protein | Verify the expression and folding of your HaloTag fusion protein using a control labeling experiment with a fluorescent HaloTag ligand. |
| Degraded this compound Reagent | Use a fresh aliquot of this compound reagent. Ensure proper storage conditions have been maintained. |
| Suboptimal Labeling Conditions | Optimize the incubation time (typically 30-60 minutes at room temperature) and the concentration of the this compound reagent (a 2-5 fold molar excess over the HaloTag protein is a good starting point). |
| Incompatible Buffer | Ensure your buffer does not contain components that can interfere with the HaloTag-ligand binding. |
Problem 2: Low Yield in the DBCO-Azide Click Reaction
| Possible Cause | Solution |
| Degraded DBCO on the Protein | The DBCO group can lose reactivity over time in aqueous solutions. Proceed with the click reaction as soon as possible after labeling the HaloTag protein. One study noted a 3-5% loss of reactivity of a DBCO-modified antibody over four weeks at 4°C. |
| Inactive Azide-Containing Molecule | Confirm the integrity and purity of your azide-functionalized molecule. |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants, temperature, and reaction time. See the quantitative data tables below for recommendations. |
| Incompatible Buffer Components | Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the DBCO reagent. Also, avoid sulfhydryl-containing reagents like DTT or TCEP, which can reduce the azide group. |
| Steric Hindrance | The accessibility of the DBCO or azide group can be hindered by the structure of the protein or the azide-containing molecule. Consider using a this compound reagent with a longer PEG linker to increase the distance between the protein and the reactive group. |
Problem 3: Non-Specific Labeling or Unexpected Side Products
| Possible Cause | Solution |
| Reaction of DBCO with Cysteine Residues | DBCO reagents have been reported to show some reactivity towards cysteine residues. If your protein contains surface-exposed cysteines, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) prior to the click reaction. |
| Hydrophobic Aggregation | The hydrophobicity of the DBCO group can sometimes lead to protein aggregation. Using DBCO reagents with integrated PEG linkers can increase hydrophilicity and reduce this issue. |
| Inefficient Purification | Inadequate removal of excess reagents after each step can lead to a mixture of products. Optimize your purification method (e.g., size-exclusion chromatography, dialysis) to effectively separate the desired conjugate from unreacted components. |
Quantitative Data for Reaction Optimization
The following tables provide a summary of key quantitative parameters to help optimize your this compound bioconjugation experiments.
Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. A 7.5-fold molar excess is a good starting point for antibody-small molecule conjugations. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| pH | 6.0 to 9.0 | The DBCO group is generally stable in this pH range. |
Table 2: Stability of DBCO in Aqueous Solutions
| pH | Temperature | Incubation Time | Approximate % Remaining | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
This data is intended as a guideline. For critical applications, it is recommended to perform an in-house stability test.
Experimental Protocols
Protocol 1: Labeling of HaloTag Fusion Protein with this compound
This protocol describes the labeling of a HaloTag fusion protein with a this compound reagent.
-
Prepare HaloTag Protein: Prepare your purified HaloTag fusion protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare this compound Solution: Prepare a stock solution of the this compound reagent in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the HaloTag protein solution to achieve a final 2-5 fold molar excess of the this compound reagent.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
Removal of Excess Reagent: Remove the unreacted this compound reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-Probe
This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled HaloTag protein and an azide-functionalized molecule.
-
Prepare Reactants: Have your purified DBCO-labeled HaloTag protein and your azide-containing molecule ready in a compatible, azide-free buffer (e.g., PBS, pH 7.4).
-
Click Reaction: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A molar excess of the less critical component is recommended (see Table 1).
-
Incubation: Incubate the reaction mixture for 2-24 hours. The optimal time and temperature will depend on the specific reactants and their concentrations (see Table 1).
-
Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final product using SDS-PAGE and/or mass spectrometry to confirm successful conjugation. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used to monitor the reaction progress.
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for this compound bioconjugation.
References
strategies to improve the signal-to-noise ratio in Halo-DBCO experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Halo-DBCO experiments for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to a low signal-to-noise ratio in this compound experiments?
A high signal-to-noise ratio is crucial for obtaining clear and reliable data. The primary factors that can negatively impact this ratio include:
-
High Background Signal: This is often caused by the non-specific binding of the DBCO-functionalized probe to cellular components other than the intended HaloTag fusion protein. Some DBCO-containing fluorophores have a tendency to aggregate, leading to fluorescent puncta and high background.[1][2][3]
-
Low Specific Signal: This can result from inefficient labeling of the HaloTag protein. Potential causes include suboptimal concentrations of the Halo-ligand or the DBCO probe, insufficient incubation times, or steric hindrance at the HaloTag fusion protein.
-
Reagent Quality: Degradation of the this compound ligand or the azide-modified probe can lead to reduced reactivity and consequently, a weaker specific signal.
Q2: How can I optimize the concentration of my this compound ligand and fluorescent probe?
Optimizing reagent concentrations is a critical step for maximizing the signal-to-noise ratio. A good starting point is to perform a titration experiment.
For the fluorescent probe, concentrations that are too high can lead to increased background fluorescence.[4] Studies have shown that for some azide-fluorophores reacting with this compound, optimal signal-to-noise levels can be achieved with concentrations as low as 2 µM, with significant signal visible at 0.5 µM.[4] It is recommended to test a range of concentrations to find the sweet spot for your specific probe and cell type.
Q3: What are the recommended incubation times for the this compound ligand and the azide probe?
Incubation times should be long enough to ensure efficient binding but not so long that they contribute to increased background.
-
This compound Ligand Incubation: A typical incubation time for the Halo-ligand is 15-30 minutes.
-
Azide Probe Incubation: The subsequent incubation with the azide-functionalized probe can range from 30 minutes to 4 hours. The optimal time will depend on the reaction kinetics of your specific reagents.
Q4: What is the importance of washing steps, and how can they be optimized?
Thorough washing is essential for removing unbound fluorescent probes and reducing background signal.
-
Post-Ligand Wash: After incubating with the this compound ligand, wash the cells 2-3 times with pre-warmed media or PBS.
-
Post-Probe Wash: This is a critical step. After incubation with the fluorescent azide probe, perform several washes with pre-warmed media or PBS. Increasing the number and duration of these washes can significantly reduce non-specific background.
Q5: Should I be concerned about the stability of my this compound reagent?
Yes, the stability of your reagents is important. This compound should be stored correctly, typically at -20°C or -80°C, to prevent degradation. When preparing stock solutions in solvents like DMSO, it is advisable to make small aliquots to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | DBCO-probe is aggregating and causing non-specific binding. | Test a lower concentration of the DBCO-probe. Consider using a DBCO-probe with improved solubility characteristics (e.g., containing a PEG linker). |
| Insufficient washing. | Increase the number and duration of wash steps after incubation with the fluorescent probe. Use pre-warmed media or PBS for washes. | |
| Cells are unhealthy or dying. | Ensure optimal cell culture conditions. Perform experiments on healthy, sub-confluent cells. | |
| Low or No Specific Signal | Inefficient labeling with the this compound ligand. | Ensure the this compound ligand concentration is sufficient. Optimize incubation time. |
| Inefficient click reaction. | Increase the concentration of the azide-probe or the incubation time. Confirm the reactivity of your azide-probe. | |
| Steric hindrance of the HaloTag. | The accessibility of the HaloTag on your fusion protein may be limited. Consider redesigning the fusion construct if possible. | |
| Incompatible protease inhibitors. | Avoid using protease inhibitor cocktails containing AEBSF, as it can inhibit the HaloTag-ligand interaction. | |
| Inconsistent Results | Reagent degradation. | Prepare fresh dilutions of your this compound ligand and azide-probe from aliquoted stocks for each experiment. |
| Variability in cell density or health. | Standardize cell seeding density and ensure consistent cell health across experiments. |
Experimental Protocols
General Protocol for Live Cell Labeling with this compound
-
Cell Seeding: Seed cells expressing the HaloTag fusion protein on a suitable imaging dish or plate and allow them to adhere overnight.
-
This compound Ligand Incubation:
-
Prepare a working solution of the this compound ligand in pre-warmed, complete cell culture medium. A typical starting concentration is 1-10 µM.
-
Remove the old medium from the cells and add the this compound ligand solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the this compound ligand solution.
-
Wash the cells three times with pre-warmed, complete cell culture medium.
-
-
Azide-Probe Incubation:
-
Prepare a working solution of the azide-functionalized fluorescent probe in pre-warmed, complete cell culture medium. A recommended starting concentration is 1-5 µM.
-
Add the azide-probe solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Final Washes:
-
Aspirate the azide-probe solution.
-
Wash the cells three to five times with pre-warmed, complete cell culture medium or imaging buffer (e.g., PBS with calcium and magnesium).
-
-
Imaging: Proceed with fluorescence microscopy.
Data Summary
| Parameter | Recommended Range | Key Considerations |
| This compound Ligand Concentration | 1 - 10 µM | Titration is recommended to find the optimal concentration for your specific construct and cell type. |
| Azide-Probe Concentration | 0.5 - 5 µM | Higher concentrations can lead to increased background. Titration is critical. |
| This compound Incubation Time | 15 - 30 minutes | Should be sufficient for complete labeling of the HaloTag protein. |
| Azide-Probe Incubation Time | 30 - 240 minutes | Longer times may be needed for less reactive probes but can also increase background. |
| Washing Steps | 3-5 washes post-probe incubation | Thorough washing is crucial for reducing background fluorescence. |
Visualizations
Caption: Experimental workflow for this compound labeling in live cells.
References
Optimizing Halo-DBCO Labeling: A Technical Support Guide
Welcome to the technical support center for Halo-DBCO labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows. Here, you will find detailed protocols, data-driven recommendations, and visual guides to address common challenges encountered during this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time and concentration for this compound labeling in live cells?
A1: For live-cell labeling, a good starting point is to incubate your cells expressing the HaloTag fusion protein with the chloroalkane-DBCO ligand first, typically at a concentration of 1-10 µM for 30 minutes.[1][2][3] After a wash step to remove the unbound ligand, the azide-bearing molecule of interest (e.g., a fluorescent dye) is added. The incubation time for the click reaction can vary, but a common starting point is 30 minutes to 2 hours.[1][2] Optimization is often necessary, and incubation times can range from 15 minutes to overnight, depending on the specific cell type and expression level of the HaloTag fusion protein.
Q2: How do incubation times differ between live-cell and fixed-cell labeling?
A2: While specific protocols can vary, labeling is often performed on live cells before fixation. This is because the HaloTag protein requires a specific conformation for efficient ligand binding, which can be altered by fixation. If you must label after fixation, you may need to optimize permeabilization and labeling conditions, potentially requiring longer incubation times or higher concentrations to achieve sufficient signal. However, it is generally recommended to perform the labeling on live cells and then proceed with fixation for imaging.
Q3: What are the key factors that can affect the efficiency of this compound labeling?
A3: Several factors can influence the efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide:
-
Concentration of Reactants: Higher concentrations of the this compound ligand and the azide-modified molecule can increase the reaction rate. However, excessively high concentrations of fluorescent dyes can lead to high background.
-
Temperature: Reactions are typically performed at 37°C for live cells. Lower temperatures will slow down the reaction rate.
-
pH: The reaction is generally tolerant of a range of physiological pH values.
-
Steric Hindrance: The accessibility of the DBCO and azide moieties can impact the reaction rate. Large molecules or dense protein environments around the reaction sites may cause steric hindrance.
-
Stability of Reagents: Ensure the stability of your DBCO and azide-containing reagents. DBCO can be sensitive to certain buffers containing primary amines or azides.
Q4: I am observing high background fluorescence in my imaging. What are the possible causes and solutions?
A4: High background is a common issue. Here are some potential causes and troubleshooting steps:
-
Excessive Dye Concentration: Use the lowest effective concentration of your fluorescent azide. A dose-response experiment is recommended to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Inadequate Washing: Ensure thorough washing after incubation with the fluorescent probe to remove any unbound dye.
-
Nonspecific Binding of the Dye: Some fluorescent dyes can nonspecifically associate with cellular structures. Consider using dyes with improved water solubility or those specifically designed for live-cell imaging to minimize this. DBCO-based dyes have been reported to sometimes cause higher background noise compared to other click chemistry reagents.
-
Cell Health: Unhealthy or dying cells can exhibit increased nonspecific staining. Ensure your cells are healthy throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Insufficient incubation time. | Increase the incubation time for either the this compound ligand, the azide probe, or both. Consider an overnight incubation for the click reaction if initial shorter times are ineffective. |
| Low concentration of this compound or azide probe. | Increase the concentration of the limiting reagent. Perform a titration to find the optimal concentration. | |
| Inefficient HaloTag-ligand binding. | Ensure the HaloTag protein is correctly folded and expressed. Confirm expression using a positive control, such as a fluorescent HaloTag ligand. | |
| Inactive reagents. | Verify the integrity of your DBCO and azide reagents. Avoid multiple freeze-thaw cycles. | |
| High Background | Concentration of the fluorescent azide probe is too high. | Perform a dose-response experiment to determine the optimal probe concentration that maximizes signal-to-noise. |
| Insufficient washing. | Increase the number and duration of wash steps after incubation with the fluorescent probe. | |
| Nonspecific binding of the DBCO-fluorophore. | Some DBCO-containing dyes may exhibit higher background. Consider testing a different fluorophore or a different click chemistry reaction (e.g., iEDDA). | |
| Cell Toxicity | High concentration of reagents. | Reduce the concentration of the this compound ligand and/or the azide probe. |
| Extended incubation times. | Minimize incubation times to the shortest duration that provides an adequate signal. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of any organic solvents used to dissolve reagents is non-toxic to your cells. |
Experimental Protocols
Protocol 1: Two-Step Live-Cell Labeling using this compound
This protocol describes the labeling of a HaloTag fusion protein in live cells with an azide-modified molecule via a DBCO linker.
-
Cell Preparation: Seed cells expressing the HaloTag fusion protein on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
This compound Ligand Incubation:
-
Prepare a working solution of the chloroalkane-DBCO ligand in pre-warmed complete cell culture medium. A typical starting concentration is 1-10 µM.
-
Aspirate the old medium from the cells and replace it with the this compound ligand solution.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Aspirate the this compound ligand solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove any unbound ligand.
-
-
Azide Probe Incubation (Click Reaction):
-
Prepare a working solution of the azide-modified probe (e.g., fluorescent dye) in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting point of 1-5 µM is common.
-
Add the azide probe solution to the cells.
-
Incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator.
-
-
Final Wash and Imaging:
-
Aspirate the azide probe solution.
-
Wash the cells three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium).
-
The cells are now ready for live-cell imaging. Alternatively, you can proceed with fixation and immunofluorescence staining if required.
-
Quantitative Data Summary
The efficiency of this compound labeling can be influenced by the specific reactants used. The following table summarizes kinetic data for the SPAAC reaction in live cells.
| Reactants | EC₅₀ (µM) | t₁/₂ (min) | Eₘₐₓ (%) | Cellular Compartment | Reference |
| DBCO-Halo + TAMRA-azide | ~1.2 | ~15 | ~90 | Nucleus | |
| BCN-Halo + TAMRA-azide | ~25 | ~150 | ~70 | Nucleus |
-
EC₅₀: The concentration of the azide probe required to achieve 50% of the maximum labeling signal.
-
t₁/₂: The time required to reach 50% of the maximum labeling signal at a saturating concentration of the azide probe.
-
Eₘₐₓ: The maximum labeling efficiency relative to a direct fluorescent HaloTag ligand control.
This data indicates that the reaction between DBCO and an azide is significantly faster and more efficient than with BCN in a cellular context.
Visual Guides
This compound Labeling Workflow
Caption: Workflow for two-step this compound labeling in live cells.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common this compound labeling issues.
References
optimizing washing steps to reduce background in Halo-DBCO protocols
Welcome to the technical support center for Halo-DBCO protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals in their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during HaloTag-DBCO labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in this compound labeling protocols?
A1: High background in this compound protocols can stem from several factors. A primary cause is the non-specific binding of the DBCO-containing fluorescent probe to cellular components or surfaces. Some DBCO-conjugated dyes have a tendency to aggregate, especially at higher concentrations, leading to fluorescent puncta and high background noise.[1][2] Insufficient removal of unbound probes due to suboptimal washing steps (e.g., inadequate duration, incorrect buffer composition, or insufficient number of washes) is another major contributor.[3]
Q2: Why is it critical to reduce background fluorescence?
A2: Reducing background fluorescence is essential for achieving a high signal-to-noise ratio, which is critical for obtaining clear, high-quality images in microscopy.[1][2] High background can obscure the specific signal from your HaloTag fusion protein, making it difficult to accurately localize the protein, quantify its expression, or observe its dynamics. In quantitative assays, high background can lead to inaccurate measurements and false-positive results.
Q3: What is the general strategy for minimizing background in these experiments?
A3: A multi-pronged approach is most effective. First, optimize the concentration of the HaloTag ligand and the DBCO-fluorophore; using the lowest effective concentration can significantly reduce off-target binding. Second, and most critically, optimize your washing protocol. This involves adjusting the number, duration, and temperature of wash steps, as well as the composition of the wash buffer (e.g., by including detergents) to efficiently remove unbound probes. Finally, selecting the right DBCO-conjugated dye is important, as some exhibit less non-specific binding and aggregation than others.
Troubleshooting Guide: High Background
This guide provides specific recommendations for optimizing washing steps to reduce background fluorescence.
| Problem | Possible Cause | Recommended Solution |
| High, diffuse background across the entire cell or sample. | 1. Insufficient Wash Duration or Frequency: Unbound DBCO probe has not been adequately washed away. | Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 15 minutes). Ensure vigorous but gentle agitation during washes to enhance removal of unbound probe. |
| 2. Ineffective Wash Buffer Composition: The wash buffer is not stringent enough to remove non-specifically bound probes. | a. Add Detergent: Include a non-ionic detergent like Tween-20 (0.1%) or Triton X-100 (0.1% - 0.5%) in your wash buffer (e.g., PBS) to help solubilize and remove unbound probes. b. Increase Salt Concentration: Raising the salt concentration in the wash buffer can help disrupt weak, non-specific ionic interactions. | |
| 3. Suboptimal Wash Temperature: Washing at room temperature may not be sufficient to remove certain non-specifically bound probes. | Perform washing steps at a slightly elevated temperature, such as 37°C, to increase the stringency of the washes. However, be mindful of the stability of your sample and target protein at higher temperatures. | |
| Punctate, speckled background in cells or on the coverslip. | 4. Aggregation of DBCO-Fluorophore: Some DBCO-conjugated dyes are prone to aggregation and can accumulate in vesicles or stick to surfaces, causing high background noise. | a. Centrifuge/Filter Probe: Before use, spin down the DBCO-fluorophore stock solution at high speed to pellet aggregates. Use only the supernatant for labeling. b. Optimize Probe Concentration: Use the minimal concentration of the DBCO probe necessary to achieve adequate signal-to-noise. c. Test Different Dyes: If background persists, consider testing an alternative fluorophore or a DBCO conjugate with improved solubility (e.g., containing a PEG linker). |
| 5. Non-specific Binding to Surfaces: The probe may be adhering to the glass coverslip or plastic dish. | a. Use Blocking Agents: Pre-incubate the coverslip/dish with a blocking buffer, such as 1-3% Bovine Serum Albumin (BSA) in PBS, before cell seeding or labeling. b. Ensure Proper Reagent Preparation: Use freshly prepared buffers and high-purity reagents to avoid contaminants that might contribute to non-specific binding. |
Quantitative Data Summary
This table summarizes key quantitative parameters from cited literature to guide protocol optimization.
| Parameter | Reagent/Condition | Concentration/Time | Cell Type | Observation | Reference |
| DBCO Ligand Labeling | DBCO-Halo-H2B-GFP | 10 µM | HeLa | Initial labeling before reaction with TAMRA-azide. | |
| Azide-Fluorophore Reaction | TAMRA-azide | 2 µM | HeLa | Optimal signal-to-noise for DBCO conjugate. Higher concentrations (25 µM) led to increased background. | |
| Washout Period | Post-labeling Wash | 2 hours | HeLa | A 2-hour washout period was used before imaging to reduce background. | |
| Linker & Dye Comparison | CA-N₃ + SiR-PEG₄-DBCO | 10 µM each | COS-7 | This combination resulted in strong background signals and a low signal-to-noise ratio. | |
| Linker & Dye Comparison | CA-Tz + SiR-PEG₃-TCO | 10 µM each | COS-7 | This combination (iEDDA chemistry) produced superior labeling with low non-specific signals. | |
| Live Cell Staining | abberior HaloTag® LIVE labels | 0.1 - 0.5 µM | Mammalian Cell Lines | Recommended final concentration range for staining solution. | |
| Live Cell Washing | Post-staining Wash | 3 times x 5 min | Mammalian Cell Lines | Recommended washing procedure to remove excess staining solution. |
Experimental Protocols
Protocol: Live-Cell this compound Labeling and Washing
This protocol provides a general framework for labeling HaloTag fusion proteins in living cells followed by a click reaction with a DBCO-conjugated fluorophore. Optimization may be required for specific cell types and proteins.
-
Cell Preparation:
-
Seed cells expressing the HaloTag fusion protein onto glass-bottom dishes or coverslips appropriate for microscopy.
-
Allow cells to adhere and reach the desired confluency. Avoid very high cell densities, which can increase background.
-
-
Step 1: HaloTag Ligand Labeling (Chloroalkane-Azide)
-
Prepare a fresh solution of the chloroalkane-azide linker (e.g., CA-N₃) in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the chloroalkane-azide solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Step 2: Wash after Ligand Labeling
-
Remove the chloroalkane-azide solution.
-
Wash the cells three times with pre-warmed cell culture medium, incubating for 5 minutes during each wash, to remove excess unbound linker.
-
-
Step 3: Click Reaction (DBCO-Fluorophore)
-
Prepare a fresh solution of the DBCO-conjugated fluorophore (e.g., SiR-DBCO) in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 0.5 µM to 5 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.
-
-
Step 4: Optimized Final Washing Steps
-
Remove the DBCO-fluorophore solution.
-
Wash the cells a minimum of three times with pre-warmed imaging medium (e.g., phenol red-free medium). For each wash, incubate for at least 5-10 minutes at 37°C to allow for diffusion of the unbound probe out of the cells.
-
For persistent background: Use a wash buffer containing 0.1% Tween-20 in PBS for the initial washes, followed by washes with imaging medium to remove the detergent before imaging.
-
-
Imaging:
-
After the final wash, add fresh, pre-warmed imaging medium to the cells.
-
Proceed with live-cell imaging using an appropriate fluorescence microscope.
-
Visualizations
Experimental Workflow for this compound Labeling
Caption: General experimental workflow for two-step this compound labeling.
Troubleshooting Logic for High Background
Caption: A logical guide for troubleshooting high background in this compound experiments.
References
selecting the right azide probe for efficient Halo-DBCO reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the right azide probe for an efficient Halo-DBCO reaction. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and why is it used?
The this compound reaction is a two-step labeling strategy. First, a HaloTag fusion protein is covalently labeled with a this compound ligand. Subsequently, an azide-containing probe (e.g., a fluorescent dye, biotin, or a drug molecule) is attached to the DBCO group via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is widely used for its high specificity, biocompatibility, and efficiency in labeling proteins in live cells and other complex biological systems without the need for a cytotoxic copper catalyst.[1][2][3]
Q2: How do I choose the right azide probe for my experiment?
The choice of azide probe depends on your specific application. Consider the following factors:
-
Solubility: Ensure the azide probe is soluble in your reaction buffer. Probes with PEG linkers can enhance aqueous solubility.[4][5]
-
Steric Hindrance: If your HaloTag protein is large or the labeling site is sterically hindered, consider using an azide probe with a longer, flexible linker to improve reaction efficiency.
-
Electronic Properties: The electronic properties of the azide can influence reaction kinetics. For instance, some studies have shown that azide-modified sugars can react more rapidly than azido-amino acids.
-
Downstream Application: Select a probe with the desired functionality, such as a fluorophore for imaging, biotin for affinity purification, or a cytotoxic drug for antibody-drug conjugate (ADC) development.
Q3: What are the optimal storage conditions for this compound and azide probes?
For long-term storage, both this compound and azide probes should be stored as solids at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a few months, but repeated freeze-thaw cycles should be avoided. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.
Q4: Can I monitor the progress of my this compound reaction?
Yes, the progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309-310 nm, which will decrease as the reaction proceeds and the DBCO is consumed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive Reagents: DBCO or azide reagents may have degraded due to improper storage (e.g., exposure to moisture or light). | Ensure reagents are stored correctly at -20°C in a desiccated, dark environment. Prepare fresh stock solutions in anhydrous DMSO or DMF. |
| Steric Hindrance: The azide and DBCO moieties are physically blocked from reacting due to the size and conformation of the protein or probe. | Use a linker with increased length and flexibility (e.g., a PEG linker) on either the azide probe or the this compound ligand to increase the distance between the reactive groups and the biomolecules. | |
| Incorrect Stoichiometry: The molar ratio of the azide probe to the this compound labeled protein is not optimal. | Use a 2-4 fold molar excess of the azide-modified molecule to the DBCO-functionalized protein to drive the reaction to completion. | |
| Suboptimal Reaction Conditions: The buffer, pH, temperature, or incubation time may not be ideal for the reaction. | Optimize reaction conditions. Use a non-amine-containing buffer like PBS at a pH between 7 and 9. Reactions can be performed at room temperature or 4°C, with higher temperatures (up to 37°C) potentially increasing efficiency. Incubation times can range from 2 to 24 hours. | |
| High Background Signal | Non-specific Binding of Azide Probe: The azide probe is binding to other components in the sample. | Increase the number of washing steps after incubation with the azide probe. Consider using a blocking agent if applicable to your experimental system. |
| Aggregation of Azide Probe: Some fluorescent azide probes, particularly those with hydrophobic properties, can aggregate and lead to non-specific signals. | Use a probe with a hydrophilic linker (e.g., PEG) to improve solubility and reduce aggregation. Optimize the concentration of the azide probe; use the lowest effective concentration. | |
| Presence of Sodium Azide in Buffers: Sodium azide (NaN₃) is a common preservative that will react with DBCO, quenching the reaction and potentially leading to background signal. | Ensure that none of your buffers contain sodium azide. | |
| Unexpected Side Reactions | Reaction of DBCO with Cysteine Residues: DBCO can react with free thiol groups on cysteine residues, leading to off-target labeling. | If your protein has surface-exposed cysteines that are not involved in disulfide bonds, consider site-directed mutagenesis to replace them or use a cysteine-blocking reagent prior to the this compound reaction. |
Experimental Protocols
Protocol 1: Labeling of HaloTag Fusion Proteins with this compound
This protocol describes the labeling of a HaloTag fusion protein expressed in mammalian cells with a this compound ligand.
-
Cell Culture and Transfection: Culture mammalian cells expressing the HaloTag fusion protein of interest in a suitable vessel (e.g., 35 mm glass-bottom dish).
-
Preparation of this compound Labeling Solution: Prepare a working solution of the this compound ligand in your cell culture medium. The optimal concentration may need to be determined empirically but typically ranges from 1-10 µM.
-
Labeling of HaloTag Fusion Protein:
-
Remove the existing cell culture medium.
-
Add the this compound labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed culture medium or PBS to remove any unbound this compound ligand.
-
Protocol 2: SPAAC Reaction with an Azide Probe
This protocol describes the subsequent reaction of the this compound labeled protein with an azide probe.
-
Preparation of Azide Probe Solution: Prepare a working solution of the azide probe in a suitable buffer (e.g., PBS, pH 7.4). The optimal concentration will depend on the specific probe and should be determined empirically, but a starting point is often a 2-4 fold molar excess over the estimated amount of this compound labeled protein.
-
Click Reaction:
-
Add the azide probe solution to the cells or protein sample.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to potentially increase the reaction rate.
-
-
Washing and Analysis:
-
Wash the sample three times with PBS to remove the unreacted azide probe.
-
The sample is now ready for downstream analysis, such as fluorescence microscopy or western blotting.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Labeling Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
| This compound Incubation Time | 15-30 minutes | |
| Azide Probe Molar Excess | 2-4 fold | Relative to the DBCO-labeled protein. |
| SPAAC Reaction Temperature | 4°C, Room Temperature, or 37°C | Higher temperatures can increase reaction rates. |
| SPAAC Reaction Time | 2-24 hours | Longer incubation times can improve efficiency. |
| Reaction Buffer | PBS, HEPES | Avoid buffers containing primary amines (e.g., Tris) or sodium azide. |
| pH | 7.0 - 9.0 |
Visualizing the Workflow
Caption: Experimental workflow for this compound labeling and subsequent SPAAC reaction.
References
addressing cytotoxicity concerns with Halo-DBCO labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding cytotoxicity concerns associated with Halo-DBCO labeling for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound labeling cytotoxic?
A1: Generally, this compound labeling is considered to have low cytotoxicity, making it suitable for live-cell imaging. The HaloTag protein itself is a modified haloalkane dehalogenase designed for minimal cellular disruption. The dibenzocyclooctyne (DBCO) linker participates in copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC), which avoids the use of cytotoxic copper catalysts.[1][2] Studies have shown that DBCO exhibits low toxicity in cell culture, even at concentrations as high as 100 µM.[3][4] However, like any chemical modification of living cells, there is a potential for cellular stress, and cytotoxicity can be influenced by several factors.
Q2: What factors can contribute to cytotoxicity during this compound labeling?
A2: Several factors can influence the cytotoxic response to this compound labeling:
-
Concentration of Labeling Reagents: Higher concentrations of the Halo-ligand-DBCO conjugate or the azide-bearing probe can lead to increased cellular stress.
-
Incubation Time: Prolonged exposure to labeling reagents can be detrimental to cell health.
-
Solvent Effects: The solvent used to dissolve the labeling reagents, typically DMSO or DMF, can be toxic to cells at certain concentrations.[5] It is crucial to keep the final solvent concentration in the cell culture medium as low as possible.
-
Cell Type and Health: Different cell lines have varying sensitivities to chemical treatments. Cells that are already stressed or unhealthy are more likely to exhibit a cytotoxic response.
-
Purity of Reagents: Impurities in the Halo-ligand-DBCO or the azide probe could contribute to unexpected cytotoxicity.
-
Off-Target Effects: While bioorthogonal, high concentrations of reactive chemical groups could potentially have off-target reactions within the complex cellular environment.
Q3: How can I minimize potential cytotoxicity?
A3: To minimize cytotoxicity, it is important to optimize the labeling protocol for your specific cell type and experimental setup. Key recommendations include:
-
Titrate Reagent Concentrations: Determine the lowest effective concentration of both the Halo-ligand-DBCO and the azide probe that provides sufficient signal for your application.
-
Optimize Incubation Time: Use the shortest incubation time necessary for adequate labeling.
-
Minimize Solvent Concentration: Prepare stock solutions at a high concentration to minimize the volume of solvent added to the cell culture medium.
-
Use Healthy Cells: Ensure that cells are healthy and in the logarithmic growth phase before labeling.
-
Perform Wash Steps: Thoroughly wash the cells after incubation with the labeling reagents to remove any unbound molecules.
-
Run Appropriate Controls: Always include unlabeled control cells and cells treated with the individual components of the labeling reaction to accurately assess cytotoxicity.
Q4: Can DBCO reagents cause high background fluorescence?
A4: Yes, some studies have reported that DBCO-conjugated dyes can generate significant background noise. This can be due to the tendency of some DBCO-dyes to aggregate and accumulate in intracellular vesicles, leading to non-specific signals. This is an important consideration, as high background can interfere with imaging and may be mistaken for a cytotoxic effect if it disrupts normal cellular processes. Careful optimization of the washing steps and the use of appropriate imaging settings can help to mitigate this issue.
Troubleshooting Guides
Guide 1: High Cell Death or Poor Cell Health After Labeling
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity following this compound labeling.
Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting cytotoxicity issues.
Troubleshooting Steps:
-
Verify Baseline Cell Health: Before labeling, ensure your cells are healthy and growing as expected. Compare labeled cells to an unlabeled control group from the same passage.
-
Optimize Reagent Concentrations:
-
Recommendation: Perform a dose-response experiment to find the minimal concentration of this compound and the azide probe that gives a sufficient signal-to-noise ratio.
-
Action: Test a range of concentrations for each reagent, keeping the other constant. For example, test this compound at 0.1 µM, 0.5 µM, 1 µM, and 5 µM.
-
-
Shorten Incubation Times:
-
Recommendation: Reduce the exposure time of the cells to the labeling reagents.
-
Action: Try shorter incubation periods, for example, 15 minutes, 30 minutes, and 60 minutes, and assess both the labeling efficiency and cell viability.
-
-
Control for Solvent Toxicity:
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Action: Prepare higher concentration stock solutions of your reagents. Run a control with just the solvent at the final concentration used in the labeling experiment.
-
-
Improve Washing Steps:
-
Recommendation: Inadequate washing can leave residual unbound reagents that may be toxic over time.
-
Action: Increase the number and duration of wash steps after incubation. Use pre-warmed, complete culture medium for washes to minimize cell stress.
-
-
Assess Individual Component Toxicity:
-
Recommendation: Determine if a specific component of your labeling reaction is the source of cytotoxicity.
-
Action: Set up control experiments where cells are treated with only the this compound ligand, only the azide probe, or a combination, and assess viability for each condition.
-
Guide 2: Assessing Cell Viability After Labeling
It is crucial to use quantitative methods to assess cell viability. A combination of assays that measure different aspects of cell health is recommended.
Quantitative Data on DBCO Cytotoxicity
| Compound | Cell Line | Assay | Concentration | Result | Citation |
| DBCO | A549 | MTT | Up to 100 µM | Low cytotoxicity observed over 48 hours. | |
| DBCO vs. DiD | Not Specified | Not Specified | Various | DBCO showed lower cytotoxicity than DiD. | |
| sTCO | HeLa | MTT | Not specified | No cell toxicity observed over 24 hours. |
This table summarizes available data. Researchers should perform their own viability assessments for their specific system.
Experimental Protocols
Protocol 1: General this compound Labeling of Live Cells
This protocol provides a general starting point for labeling HaloTag-expressing cells with a DBCO-containing ligand, followed by a reaction with an azide-functionalized molecule of interest.
Experimental Workflow for this compound Labeling
Caption: A standard workflow for two-step this compound labeling.
Materials:
-
Cells expressing a HaloTag fusion protein.
-
Complete cell culture medium.
-
Halo-ligand-DBCO stock solution (e.g., 1 mM in DMSO).
-
Azide-functionalized probe of interest stock solution (e.g., 10 mM in a suitable solvent).
-
Pre-warmed live-cell imaging medium (e.g., phenol red-free medium).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells expressing the HaloTag fusion protein to an appropriate confluency (typically 70-90%) in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
This compound Labeling: a. Prepare the working solution of Halo-ligand-DBCO by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5 - 5 µM). b. Remove the existing medium from the cells and replace it with the Halo-ligand-DBCO working solution. c. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete culture medium. For each wash, add the medium, incubate for 5 minutes, and then aspirate.
-
Azide-Probe Reaction: a. Prepare the working solution of the azide-functionalized probe by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration. b. Add the azide-probe working solution to the cells. c. Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Final Washes: a. Remove the azide-probe solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Analysis: Proceed with your downstream application, such as fluorescence microscopy or flow cytometry.
Protocol 2: Assessing Cell Viability using a Combination Assay
This protocol describes a method to simultaneously assess the viability and cytotoxicity of the labeling procedure using Calcein-AM (live cells) and Propidium Iodide (dead cells).
Materials:
-
Labeled and control cells in a multi-well plate.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).
-
Live-cell imaging medium.
Procedure:
-
Prepare Staining Solution: Prepare a working staining solution by diluting Calcein-AM to a final concentration of 1-2 µM and Propidium Iodide to 1-5 µg/mL in live-cell imaging medium.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the Calcein-AM/PI staining solution to each well. c. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: a. Image the cells using a fluorescence microscope with appropriate filter sets.
-
Calcein (Live Cells): Excitation ~495 nm / Emission ~515 nm (Green).
-
Propidium Iodide (Dead Cells): Excitation ~535 nm / Emission ~617 nm (Red).
-
-
Quantification: a. Acquire images from multiple fields of view for each condition. b. Count the number of green (live) and red (dead) cells. c. Calculate the percentage of viable cells: (Number of Live Cells / Total Number of Cells) * 100.
Potential Signaling Pathway Perturbations
While this compound labeling is designed to be bioorthogonal, the introduction of any external chemical agent carries a small risk of off-target effects. The specific signaling pathways that could be affected are not well-documented and would likely be cell-type and probe-specific. Researchers investigating sensitive cellular processes should consider performing additional validation experiments.
Investigating Potential Off-Target Effects
Caption: A conceptual approach to investigating off-target effects.
Recommended Actions:
-
Proliferation Pathways: If you are studying cell cycle or proliferation, consider assessing the phosphorylation status of key proteins like ERK or Akt via Western blot after labeling.
-
Apoptosis Pathways: To rule out the induction of programmed cell death, you can perform an assay for caspase-3/7 activity or stain for Annexin V.
-
Stress Response Pathways: The expression of heat shock proteins (e.g., HSP70) can be a general indicator of cellular stress. This can be measured by Western blot or immunofluorescence.
By following these guidelines and protocols, researchers can effectively address and mitigate potential cytotoxicity concerns associated with this compound labeling, ensuring the integrity and reliability of their experimental results.
References
Validation & Comparative
Validating Halo-DBCO Labeling Specificity: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals seeking to ensure the precision of their protein labeling, this guide provides a comprehensive comparison of methods for validating the specificity of Halo-DBCO labeling, with a focus on mass spectrometry-based approaches. We offer detailed experimental protocols, quantitative data comparisons, and workflow visualizations to facilitate informed decisions in your research.
The HaloTag system, a versatile tool for protein analysis, relies on the specific and covalent binding of a chloroalkane linker to the HaloTag protein. When this linker is functionalized with a DBCO (dibenzocyclooctyne) moiety, it opens the door to powerful bioorthogonal "click chemistry" reactions. However, ensuring that the this compound ligand exclusively labels the intended Halo-tagged protein of interest (POI) is paramount for the accuracy of downstream applications. Mass spectrometry (MS) offers a robust platform for assessing this specificity by identifying and quantifying both the intended target and any off-target proteins.
Comparative Analysis of Labeling Specificity Validation Methods
While this compound offers high specificity, it is essential to validate this experimentally. Mass spectrometry stands out as the gold standard for identifying off-target binding events. Alternative methods, such as fluorescent gel imaging, can indicate successful labeling but lack the depth to definitively identify non-specific interactions.
Here, we compare this compound labeling followed by mass spectrometry with a common alternative approach for identifying protein-protein interactions and off-target binding: affinity purification-mass spectrometry (AP-MS) of the untagged protein of interest using a specific antibody.
| Feature | This compound Labeling + Mass Spectrometry | Antibody-based AP-MS |
| Principle | Covalent labeling of a Halo-tagged protein with a DBCO probe, followed by click chemistry to a biotin tag for enrichment and MS analysis. | Enrichment of a native or tagged protein and its interacting partners using a specific antibody prior to MS analysis. |
| Specificity | High intrinsic specificity of the HaloTag-chloroalkane reaction. Potential for off-targets from the DBCO moiety is assessed. | Dependent on antibody specificity; can suffer from significant off-target binding of the antibody itself. |
| On-Target Efficiency | Labeling efficiency can be very high, often approaching stoichiometric levels.[1] | Enrichment efficiency varies greatly depending on antibody affinity and epitope accessibility. |
| Off-Target Identification | Provides a direct readout of proteins non-specifically interacting with the this compound probe. | Identifies proteins non-specifically binding to the antibody or the solid support, which can obscure true interactors. |
| Versatility | A single HaloTag fusion can be used with various functionalized ligands for different applications.[2] | Requires a specific, validated antibody for each protein of interest. |
| Workflow Complexity | Involves multiple steps: this compound labeling, click reaction, and affinity purification. | A more direct immunoprecipitation workflow. |
Experimental Protocols
This section details the key experimental protocols for validating this compound labeling specificity using mass spectrometry.
Protocol 1: Validating this compound Labeling Specificity by Mass Spectrometry
Objective: To identify the on-target Halo-tagged protein and any off-target proteins that are labeled by the this compound probe.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells expressing the Halo-tagged protein of interest.
-
Include a control cell line that does not express the Halo-tagged protein.
-
-
This compound Labeling:
-
Incubate both cell lines with the this compound ligand at a predetermined optimal concentration and time. This is typically in the low micromolar range for 30-60 minutes.[3]
-
-
Cell Lysis:
-
Lyse the cells in a buffer compatible with both click chemistry and mass spectrometry (e.g., RIPA buffer without primary amines).
-
-
Click Chemistry Reaction:
-
To the cell lysates, add an azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin). The click reaction will covalently link the biotin tag to the DBCO-labeled proteins.
-
-
Affinity Purification:
-
Incubate the biotinylated lysates with streptavidin-coated magnetic beads to enrich for labeled proteins.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) with a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database.
-
Identify and quantify the proteins in both the experimental (Halo-tagged) and control (non-tagged) samples.
-
The Halo-tagged protein of interest should be highly enriched in the experimental sample.
-
Proteins identified in the control sample at significant levels are considered potential off-targets of the this compound probe.
-
Control Experiments:
-
No Halo-Tag Control: Use wild-type cells that do not express a Halo-tagged protein to identify proteins that non-specifically bind to the this compound ligand or the streptavidin beads.
-
No this compound Control: Treat cells expressing the Halo-tagged protein with the vehicle (e.g., DMSO) instead of the this compound ligand to control for proteins that non-specifically bind to the streptavidin beads.
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
Conclusion
Validating the specificity of this compound labeling is a critical step in ensuring the reliability of downstream applications. Mass spectrometry provides an unparalleled level of detail for identifying both on-target and off-target interactions. By employing the detailed protocols and control experiments outlined in this guide, researchers can confidently assess the specificity of their labeling and generate high-quality, reproducible data. The provided workflows and comparative data offer a solid foundation for selecting the most appropriate validation strategy for your specific research needs.
References
Halo-DBCO vs. Traditional Azide-Alkyne Click Chemistry: A Comparative Guide
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for applications ranging from therapeutic drug development to advanced cellular imaging. While traditional azide-alkyne click chemistry has been a cornerstone of this field, the emergence of integrated platforms like the Halo-DBCO system offers a suite of advantages, particularly where site-specificity and biocompatibility are critical. This guide provides an objective, data-driven comparison of the this compound system against conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism Overview: Three Approaches to Bioconjugation
The fundamental difference between the this compound system and traditional methods lies in the strategy for introducing the reactive moieties onto the biomolecule of interest. This compound leverages a highly specific, genetically encoded protein tag for unparalleled precision, followed by a bioorthogonal chemical reaction.
This compound System: This is a two-step process. First, a protein of interest is genetically fused to a HaloTag protein. A this compound reagent, which contains a chloroalkane linker for the HaloTag and a dibenzocyclooctyne (DBCO) group, is added.[1] The HaloTag enzyme forms a rapid, specific, and irreversible covalent bond with the chloroalkane linker.[1] This results in a protein of interest precisely labeled with a DBCO handle, ready for the second step: a copper-free click reaction with any azide-modified molecule.[1]
Traditional Azide-Alkyne Click Chemistry: These methods typically involve a single chemical ligation step between an azide and an alkyne.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic click reaction, CuAAC, involves the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole.[2][3] While highly efficient, the requirement for a copper catalyst can be a significant drawback in biological systems due to its cytotoxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC was developed. This reaction uses a strained cyclooctyne, such as DBCO, which possesses high ring strain. This strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly without any catalyst. This "copper-free" nature makes SPAAC highly biocompatible and ideal for use in living systems.
Head-to-Head Comparison
The choice between these methodologies depends heavily on the specific experimental requirements, such as the need for site-specificity, biocompatibility, and reaction speed.
| Feature | This compound System | CuAAC (Traditional) | SPAAC (Traditional) |
| Reaction Principle | Two-step: Covalent enzyme-ligand binding followed by copper-free click chemistry. | One-step: Copper(I)-catalyzed [3+2] cycloaddition. | One-step: Strain-promoted [3+2] cycloaddition. |
| Specificity | Site-specific via genetic encoding of the HaloTag. | Dependent on method of alkyne/azide incorporation (can be non-specific). | Dependent on method of alkyne/azide incorporation (can be non-specific). |
| Biocompatibility | High . The final click step is copper-free, making it suitable for live cells and in vivo studies. | Low to Moderate . Requires a cytotoxic copper(I) catalyst, limiting live-cell applications. | High . No catalyst is required, making it highly bioorthogonal. |
| Catalyst Required | No (for the click step). | Yes (Copper I). | No. |
| Primary Advantage | Precise, site-specific labeling leading to homogenous conjugates. | Very fast reaction kinetics and high yields. | High biocompatibility and simplicity (no catalyst needed). |
| Primary Limitation | Requires genetic modification to introduce the HaloTag fusion protein. | Copper toxicity limits applications in living systems. | Can have slower kinetics compared to CuAAC; potential for side reactions with thiols. |
Quantitative Performance Data: A Look at Reaction Kinetics
The speed of a bioorthogonal reaction is defined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial when working with low concentrations or capturing dynamic biological events. While the initial HaloTag-ligand binding is very rapid, the subsequent click reaction kinetics are a key point of comparison.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| SPAAC | DBCO | Benzyl azide | ~1.0 | Rate is driven by the ring strain of DBCO. |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.15 | BCN is another common, though less reactive, strained alkyne. |
| CuAAC | Terminal Alkyne | Azide | 1 - 1000 | Kinetics are highly dependent on the specific copper-stabilizing ligand used. |
Note: The data presented are representative values. Actual reaction rates can vary based on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand and reducing agents used.
The Strategic Advantage of the this compound Platform
While traditional click chemistry provides a versatile toolbox for connecting molecules, the this compound system offers a complete, integrated platform that excels in specific areas.
-
Unparalleled Site-Specificity: The most significant advantage is the ability to dictate the exact location of the conjugation on a protein. By genetically fusing the HaloTag to the N-terminus, C-terminus, or an internal loop of a protein of interest, researchers can ensure that the DBCO handle is placed away from active sites or critical domains. This results in a homogenous population of labeled proteins, eliminating the variability and potential loss of function associated with non-specific labeling methods (e.g., NHS esters that target all accessible lysines).
-
Superior Biocompatibility for In-Vivo Studies: The this compound system combines the specificity of genetic encoding with the biocompatibility of copper-free click chemistry. This two-stage orthogonality makes it an exceptional tool for labeling and manipulating proteins directly within living cells and organisms without the confounding toxicity of copper catalysts.
-
Streamlined Workflow for Complex Systems: For live-cell applications, the workflow is straightforward. Once cells are expressing the HaloTag fusion, one simply needs to add the cell-permeable this compound reagent, wash, and then add the azide-modified molecule of interest. This avoids the multi-step purification and modification processes often required for traditional bioconjugation of purified proteins.
Experimental Protocols
Below are generalized protocols that serve as a starting point. Optimization is recommended for specific applications.
Protocol 1: this compound Labeling and Conjugation in Live Cells
This protocol describes the labeling of a HaloTag fusion protein expressed in mammalian cells.
Materials:
-
Mammalian cells expressing a HaloTag-fusion protein.
-
This compound reagent (e.g., 10 mM stock in DMSO).
-
Azide-functionalized cargo (e.g., fluorescent dye, 10 mM stock in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Cell Culture: Seed cells expressing the HaloTag fusion protein on a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.
-
This compound Labeling:
-
Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed complete culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete culture medium, incubating for 5 minutes during each wash to ensure removal of unbound this compound reagent.
-
-
Azide Conjugation (SPAAC Reaction):
-
Dilute the azide-cargo stock solution to a final concentration of 5-25 µM in pre-warmed complete culture medium.
-
Add the azide-cargo-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C. Reaction times may vary depending on the specific azide and its concentration.
-
-
Final Wash and Analysis:
-
Aspirate the conjugation medium.
-
Wash the cells three times with PBS.
-
The cells are now ready for analysis (e.g., fluorescence microscopy, flow cytometry).
-
Protocol 2: Traditional CuAAC Conjugation of a Purified Protein
This protocol describes the labeling of a purified, alkyne-modified protein with an azide-functionalized cargo.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized cargo.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA, 100 mM in water).
-
Reducing agent (e.g., Sodium Ascorbate, 300 mM in water, freshly prepared).
Methodology:
-
Prepare Reagents: Allow all solutions to warm to room temperature. Prepare the sodium ascorbate solution immediately before use.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:Ligand). Let this mixture stand for several minutes.
-
Set Up the Reaction: In a separate tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of ~1-10 mg/mL).
-
Azide-cargo (typically 4-10 molar equivalents over the protein).
-
The prepared THPTA/CuSO₄ catalyst premix (to a final concentration of ~1 mM Copper).
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of ~5 mM). Gently mix the solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. Protect from light if using fluorescent reagents.
-
Purification: The final conjugate can be purified from excess reagents and catalyst using methods appropriate for the protein, such as size-exclusion chromatography or dialysis.
References
Halo-tag vs. SNAP-tag: A Comparative Guide for Live-Cell Imaging
Choosing the appropriate protein labeling technology is critical for the success of live-cell imaging experiments. Among the most prominent methods are the Halo-tag and SNAP-tag systems, both of which offer covalent labeling for robust and long-term tracking of proteins of interest. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.
The fundamental difference between the two lies in their enzymatic origin and substrate specificity. The Halo-tag is a 33 kDa protein derived from a bacterial haloalkane dehalogenase, which forms a covalent bond with synthetic ligands containing a chloroalkane linker. In contrast, the SNAP-tag is a smaller, 20 kDa protein engineered from the human O⁶-alkylguanine-DNA alkyltransferase (AGT), which covalently attaches to O⁶-benzylguanine (BG) derivatives. This inherent difference in their reaction mechanisms makes them orthogonal, meaning they can be used simultaneously for multi-target imaging without cross-reactivity.
Mechanism of Action
The covalent nature of the bond formed by both Halo-tag and SNAP-tag is a key advantage, enabling stable and irreversible labeling suitable for long-term studies and pulse-chase experiments.
Caption: Covalent labeling mechanisms of Halo-tag and SNAP-tag systems.
Quantitative Performance Comparison
The choice between Halo-tag and SNAP-tag often depends on specific experimental requirements such as the speed of the biological process under investigation, the subcellular location of the target protein, and the need for photostability.
| Parameter | Halo-tag | SNAP-tag | Key Considerations |
| Tag Size | ~33 kDa | ~20 kDa | SNAP-tag's smaller size is less likely to interfere with protein function or localization. |
| Labeling Kinetics | Generally faster reaction rates (e.g., TMR ligand k₂ ≈ 3.0 x 10⁵ M⁻¹s⁻¹). | Generally slower reaction rates (e.g., TMR ligand k₂ ≈ 1.3 x 10⁴ M⁻¹s⁻¹). | Faster kinetics are advantageous for labeling rapidly changing protein populations or when short incubation times are required. |
| Ligand Permeability | Excellent cell permeability for many hydrophobic dyes (e.g., TMR, R110), enabling efficient intracellular labeling. | Permeability can be a limitation; some BG-based dyes require higher concentrations or longer incubation times for intracellular targets. | For intracellular targets, Halo-tag ligands often provide brighter signals with lower background due to better membrane permeability. |
| Fluorophore Availability | Broad range of commercially available ligands with diverse spectral properties and functionalities (e.g., fluorescent dyes, biotin, click-chemistry handles). | Extensive palette of BG-based fluorophores is also available, covering the full visible spectrum. | Both systems offer a wide selection of probes. |
| Signal-to-Noise Ratio | Often higher, attributed to faster kinetics and better permeability of its ligands, allowing for more efficient washing of unbound dye. | Can be lower for intracellular targets due to slower kinetics and potentially poorer ligand permeability, which may lead to higher non-specific background. | A higher signal-to-noise ratio is critical for imaging low-abundance proteins. |
The Role of Halo-DBCO in Advanced Applications
The prompt specifies "this compound," which refers to a Halo-tag ligand functionalized with a dibenzocyclooctyne (DBCO) group. This is not a fluorescent probe itself but a handle for a secondary, bioorthogonal "click chemistry" reaction. This two-step labeling workflow offers unique advantages:
-
Initial Labeling: The Halo-tagged protein is first labeled with the small, non-fluorescent this compound molecule.
-
Click Reaction: A fluorescent probe carrying an azide group is then added, which specifically and efficiently "clicks" onto the DBCO handle.
This approach is particularly useful for incorporating novel or custom probes that are not available as standard Halo-tag or SNAP-tag ligands. It also allows for a "no-wash" protocol where the unbound azide-fluorophore is non-fluorescent until it reacts with the DBCO target, minimizing background.
Experimental Protocols
The following provides a generalized workflow for labeling proteins in live cells. Specific concentrations and incubation times should be optimized for the specific cell type, protein, and ligand used.
Caption: A generalized experimental workflow for live-cell protein labeling.
Protocol 1: One-Step Labeling with Halo-tag or SNAP-tag
-
Cell Culture: Culture cells expressing the Halo-tag or SNAP-tag fusion protein to the desired confluency on a suitable imaging dish or plate.
-
Labeling Solution Preparation: Dilute the fluorescent ligand (e.g., HaloTag® TMR Ligand or SNAP-Cell® TMR-Star) in complete cell culture medium to the final working concentration (typically 1-5 µM).
-
Incubation: Replace the existing medium with the labeling solution and incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed complete medium to remove unbound ligand.
-
Imaging: Add fresh, pre-warmed medium (or imaging buffer) to the cells. Image using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Two-Step Labeling with this compound and Azide-Fluorophore
-
Primary Labeling: Incubate cells expressing the Halo-tag fusion protein with this compound ligand (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells thoroughly (at least three times) with fresh medium to remove all unbound this compound.
-
Secondary "Click" Labeling: Add the azide-functionalized fluorophore (e.g., Azide-PEG4-AF488) to the cells at a concentration of 2-10 µM. Incubate for 30-60 minutes at 37°C.
-
Final Wash and Imaging: Wash the cells twice with fresh medium and proceed with imaging.
Conclusion and Recommendations
Both Halo-tag and SNAP-tag are powerful and versatile tools for live-cell imaging. The choice between them should be guided by the specific demands of the experiment.
-
Choose SNAP-tag when the smaller tag size is a priority to minimize potential interference with protein function, especially for small or sensitive proteins. It is also an excellent choice for surface labeling where ligand permeability is not a concern.
-
Choose Halo-tag for intracellular imaging, especially when rapid labeling kinetics and a high signal-to-noise ratio are critical. The superior cell permeability of many of its ligands makes it highly efficient for labeling proteins within the cytoplasm or nucleus.
For advanced applications requiring bioorthogonal chemistry, the use of a this compound ligand in a two-step labeling protocol provides flexibility for attaching a wide array of molecules beyond standard fluorescent dyes, expanding the experimental possibilities. Ultimately, the orthogonality of the two systems is a major advantage, allowing for sophisticated dual-color imaging of different proteins within the same cell.
A Researcher's Guide to Assessing the Degree of Labeling for Halo-DBCO Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for reproducible and reliable results. The HaloTag® system, which forms a highly specific and irreversible covalent bond with a chloroalkane linker, is a powerful tool for protein labeling. When combined with dibenzocyclooctyne (DBCO) via a Halo-ligand, it creates a versatile platform for copper-free click chemistry applications.
Accurately determining the Degree of Labeling (DOL) is a critical quality control step in this process. The DOL represents the average number of DBCO molecules conjugated to each HaloTag® protein, a value that directly impacts the efficiency of subsequent click reactions and the overall functionality of the conjugate.[1] This guide provides a comprehensive comparison of common methods for assessing the DOL of Halo-DBCO conjugates, complete with detailed experimental protocols and supporting data.
The this compound Conjugation Principle
The HaloTag® is an engineered protein derived from a haloalkane dehalogenase that has been modified to form a covalent bond with a synthetic chloroalkane linker.[2] In a this compound conjugate, this linker is attached to a DBCO moiety. This process creates a protein-DBCO conjugate ready for reaction with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4]
Comparison of Methods for Determining Degree of Labeling (DOL)
Several analytical techniques can be employed to determine the DOL of a this compound conjugate. The choice of method depends on factors such as the required accuracy, available instrumentation, and the nature of the protein conjugate.[5]
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures light absorbance. The protein is quantified at 280 nm and the DBCO group has a characteristic absorbance peak around 309 nm. | Quantitative (DOL) | Quick, simple, and uses common laboratory equipment. | Indirect method; can be affected by other molecules that absorb in the same region. Requires accurate protein and DBCO extinction coefficients. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The bulky, hydrophobic DBCO group increases the retention time of the labeled protein compared to the unlabeled protein. | Qualitative (confirmation) & Quantitative (peak area analysis) | High resolution and sensitivity; provides both qualitative and quantitative data; can be used for purification. | Can be time-consuming and requires specialized HPLC equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. The mass of the conjugate increases with each added DBCO molecule. | Highly Accurate & Quantitative (DOL) | Provides precise mass and can resolve different labeled species; highly sensitive. | Requires specialized and expensive equipment (e.g., MALDI-TOF, ESI-MS); can be complex to analyze heterogeneous samples. |
| SDS-PAGE | Separates proteins based on molecular weight. | Qualitative | Simple, widely available, and provides a quick visual assessment of labeling. | Low resolution; not suitable for small molecule labeling where the mass shift is minimal; does not provide precise quantitative data. |
Experimental Protocols
UV-Vis Spectrophotometry (Most Common Method)
This method is the most widely used for determining the DOL due to its accessibility and simplicity. It relies on the Beer-Lambert law to calculate the concentrations of the protein and the DBCO moiety from their respective absorbance values.
A. Materials Required:
-
Purified this compound conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes (or a NanoDrop™ spectrophotometer)
B. Key Parameters:
-
Molar Extinction Coefficient of Protein at 280 nm (ε_protein): This is specific to the HaloTag® fusion protein being used. For a typical IgG, this value is ~203,000 M⁻¹cm⁻¹.
-
Molar Extinction Coefficient of DBCO at ~309 nm (ε_DBCO): The value is consistently reported as 12,000 M⁻¹cm⁻¹ .
-
Correction Factor (CF): DBCO absorbs slightly at 280 nm, which interferes with the protein concentration measurement. This must be corrected for. The CF is the ratio of DBCO absorbance at 280 nm to its absorbance at 309 nm (A₂₈₀/A₃₀₉). A commonly used value is 0.90 .
C. Step-by-Step Protocol:
-
Purify the Conjugate: It is essential to remove all unbound DBCO reagent from the conjugate solution. This can be achieved using size exclusion chromatography (SEC) or spin desalting columns.
-
Prepare Sample: If the conjugate concentration is high, dilute it with the conjugation buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0). Record the dilution factor.
-
Measure Absorbance:
-
Blank the spectrophotometer with the conjugation buffer.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉) .
-
-
Calculate Concentrations and DOL:
-
Calculate the concentration of the protein ([Protein] in M):
-
[Protein] (M) = ( (A₂₈₀ - (A₃₀₉ * CF)) / ε_protein ) * Dilution Factor
-
-
Calculate the concentration of DBCO ([DBCO] in M):
-
[DBCO] (M) = ( A₃₀₉ / ε_DBCO ) * Dilution Factor
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [DBCO] / [Protein]
-
-
Reverse-Phase HPLC (RP-HPLC) Analysis
This protocol provides a general framework for confirming labeling and assessing purity.
A. Materials and Reagents:
-
Purified this compound conjugate and unlabeled HaloTag® protein control.
-
HPLC system with a UV detector.
-
C4 or C18 reverse-phase column suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
B. General Protocol:
-
Prepare Samples: Dilute both the unlabeled control and the purified this compound conjugate in Mobile Phase A.
-
Set up HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the UV detector to monitor at 280 nm (for protein) and 309 nm (for DBCO).
-
Develop a linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes) to elute the proteins.
-
-
Analysis:
-
Inject the unlabeled HaloTag® protein to determine its retention time.
-
Inject the purified this compound conjugate.
-
Successful labeling is confirmed by the appearance of a new peak with a longer retention time than the unlabeled protein. This is due to the increased hydrophobicity from the DBCO group.
-
The purity can be assessed by the relative area of the labeled peak versus any remaining unlabeled peak. Quantitative DOL can be estimated by creating a standard curve or by comparing peak areas if detector response factors are known.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Sample Data from UV-Vis Spectrophotometric DOL Analysis
| Sample ID | Dilution Factor | A₂₈₀ | A₃₀₉ | [Protein] (µM) | [DBCO] (µM) | DOL |
| Batch 1 | 5 | 0.850 | 0.120 | 2.86 | 5.00 | 1.75 |
| Batch 2 | 5 | 0.825 | 0.155 | 2.70 | 6.46 | 2.39 |
| Batch 3 | 10 | 0.450 | 0.095 | 2.94 | 7.92 | 2.69 |
| Unlabeled Control | 5 | 0.750 | 0.002 | 3.70 | 0.08 | 0.02 |
| Calculations based on ε_protein = 203,000 M⁻¹cm⁻¹, ε_DBCO = 12,000 M⁻¹cm⁻¹, and CF = 0.90. |
Method Selection Guide
Choosing the right method is crucial for achieving your research goals. The following diagram outlines a logical approach to selecting the most appropriate technique.
References
A Head-to-Head Kinetic Comparison of Halo-DBCO and Other Leading Click Chemistry Reactions
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the selection of an optimal click chemistry reaction is paramount. This guide provides an objective, data-driven comparison of the kinetics of Halo-DBCO-mediated Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) against other prominent click chemistry reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), alternative SPAAC reagents, and the ultrafast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
This comparison is designed to furnish researchers with the necessary data to make informed decisions for their specific applications, from in-vitro assays to complex live-cell imaging and drug delivery system development.
Quantitative Comparison of Reaction Kinetics
The efficiency and speed of a click chemistry reaction are critical parameters that dictate its suitability for a given biological system. The second-order rate constant (k) is a key metric for comparing the kinetics of these reactions. The table below summarizes the reported second-order rate constants for various click chemistry reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |
| SPAAC | This compound + Azide | Faster than Halo-BCN; estimated to be in the range of ~1 M⁻¹s⁻¹ | Excellent biocompatibility (copper-free); HaloTag system allows for specific protein labeling. The reaction of a this compound conjugate with an azide is approximately 10-fold faster than that of a Halo-BCN conjugate. |
| SPAAC | BCN + Azide | 0.0028 - 0.1 | Good biocompatibility; generally slower than DBCO-based reactions. |
| SPAAC | DIBAC + Azide | ~0.3 | Good reaction rates and stability. |
| CuAAC | Terminal Alkyne + Azide | 10 - 1000 | High reaction rates and yields; requires a copper catalyst which can be cytotoxic. |
| iEDDA | TCO + Tetrazine | 1 - 10⁶ | Extremely fast reaction rates, often orders of magnitude faster than SPAAC and CuAAC. |
| SPANC | DBCO + Nitrone | Up to 60 | Fast, metal-free reaction; resulting isoxazoline product can be less stable than the triazole from SPAAC. |
Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following section details a representative experimental protocol for determining the kinetics of this compound-mediated SPAAC in live cells, as adapted from the literature.
Protocol: Kinetic Analysis of this compound SPAAC in Live Cells
This protocol outlines the steps to quantify the reaction kinetics of a this compound conjugate with an azide-functionalized fluorescent reporter in a live-cell context.
1. Cell Culture and Transfection:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 6-well plates and transfected with a plasmid encoding a HaloTag-fusion protein (e.g., Halo-H2B-GFP) using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24 hours post-transfection.
2. HaloTag Ligand Labeling:
-
The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A solution of this compound ligand (typically 10 µM in serum-free DMEM) is added to the cells and incubated for 30 minutes at 37°C to allow for the formation of the covalent this compound-protein conjugate.
-
Following incubation, the cells are washed three times with PBS to remove any unreacted this compound ligand.
3. Click Reaction with Azide Probe:
-
A solution of the azide-functionalized fluorescent probe (e.g., TAMRA-azide) at a specified concentration (e.g., 25 µM in serum-free DMEM) is added to the cells.
-
The reaction is allowed to proceed for various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) at 37°C.
4. Sample Preparation and Analysis:
-
At each time point, the cells are washed with PBS, harvested by scraping, and lysed in RIPA buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of total protein for each time point are resolved by SDS-PAGE.
5. In-Gel Fluorescence and Western Blotting:
-
The formation of the fluorescently labeled protein conjugate is visualized and quantified using an in-gel fluorescence scanner.
-
To normalize for protein loading, a subsequent Western blot is performed using an anti-HaloTag antibody.
6. Data Analysis:
-
The fluorescence intensity of the clicked product at each time point is quantified.
-
The data are then plotted as fluorescence intensity versus time and fitted to a one-phase association curve using software such as GraphPad Prism to determine the reaction half-life (t₁/₂) and maximum signal (Eₘₐₓ). These parameters provide a quantitative measure of the reaction kinetics in the cellular environment.
Visualizing the Workflow and Reaction Landscape
To further elucidate the experimental process and the relationships between different click chemistry reactions, the following diagrams are provided.
A Researcher's Guide to Validating Protein-Protein Interactions from Halo-DBCO Pull-Downs
In the intricate landscape of cellular biology, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to deciphering signaling pathways and developing novel therapeutics. Affinity purification coupled with mass spectrometry (AP-MS), such as the Halo-DBCO pull-down technique, serves as a powerful tool for identifying potential interaction partners. However, the inherent risk of false positives necessitates orthogonal validation to confirm the biological relevance of these findings.
This guide provides a comparative overview of common methods used to validate PPIs discovered through this compound pull-downs. We will delve into the principles, protocols, and performance of key alternative techniques, including Co-Immunoprecipitation (Co-IP) and Bioluminescence Resonance Energy Transfer (BRET), offering researchers the insights needed to select the most appropriate validation strategy.
The this compound Pull-Down: A Primer
The this compound system is a sophisticated affinity purification method that leverages the specificity of the HaloTag—a modified haloalkane dehalogenase—and the efficiency of copper-free click chemistry. In this setup, a "bait" protein is fused to the HaloTag. This fusion protein is then covalently captured on a resin. Subsequently, cell lysate containing potential "prey" proteins, which have been metabolically labeled with an azide-modified amino acid, is introduced. If the bait and prey interact, the dibenzocyclooctyne (DBCO) group on the bait protein will "click" with the azide group on the prey, forming a stable covalent bond. This robust capture strategy is particularly effective for identifying transient or weak interactions that might be lost during conventional pull-downs.
Below is a conceptual workflow for this process.
Caption: Conceptual workflow for identifying PPIs using a this compound pull-down approach.
Comparison of Key Validation Methods
Once a list of potential interactors is generated from the this compound pull-down and mass spectrometry analysis, the next critical step is validation. The choice of validation method depends on factors such as the nature of the interaction (stable vs. transient), the cellular localization of the proteins, and the desired output (qualitative vs. quantitative). The table below compares two widely-used orthogonal methods: Co-Immunoprecipitation (Co-IP) and Bioluminescence Resonance Energy Transfer (BRET).
| Feature | Co-Immunoprecipitation (Co-IP) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | An antibody targets an endogenous or tagged protein, pulling it down from a lysate along with its binding partners. | Energy transfer from a luciferase donor to a fluorescent acceptor fused to interacting proteins.[1][2][3] |
| Interaction Type | Best for stable, strong interactions within complexes.[4] | Ideal for detecting transient and dynamic interactions in real-time.[5] |
| Environment | In vitro (using cell lysates). Interaction is assessed post-lysis. | In vivo (in living cells), preserving the native cellular context. |
| Output | Qualitative or semi-quantitative (Western Blot band intensity). | Quantitative (BRET ratio), allowing for measurement of interaction strength. |
| Throughput | Low to medium. Can be laborious. | High. Amenable to multi-well plate formats for screening. |
| Sensitivity | Can be limited by antibody affinity and specificity. | Highly sensitive due to low background signal. |
| Artifacts | Risk of post-lysis artifacts and non-specific binding to beads/antibodies. | Potential for artifacts from overexpression and steric hindrance from fusion tags. |
| Proximity | Captures both direct and indirect interactors in a complex. | Requires very close proximity (<10 nm) between donor and acceptor tags. |
Orthogonal Validation Strategies
A robust validation approach often involves confirming a putative PPI with at least two different methods. The diagram below illustrates a logical workflow for validating hits from a primary screen like a this compound pull-down.
Caption: A logical workflow for validating PPIs identified from a primary affinity-based screen.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable validation data. Below are foundational protocols for Co-Immunoprecipitation and a NanoBRET® assay.
Protocol 1: Co-Immunoprecipitation (Co-IP)
This protocol is designed for the analysis of endogenous protein interactions from cultured mammalian cells.
A. Cell Lysis
-
Culture cells to approximately 80-90% confluency in a 100 mm dish.
-
Wash the cells twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes with gentle vortexing every 5 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
B. Immunoprecipitation
-
Pre-clear the lysate by adding 20-30 µL of Protein A/G agarose beads to 1 mg of total protein lysate. Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the pre-cleared supernatant to a new tube.
-
Add 2-5 µg of the primary antibody (targeting the bait protein) or an equivalent amount of isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µL of fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
C. Washing and Elution
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold IP Lysis Buffer (or a less stringent wash buffer). After each wash, pellet the beads and discard the supernatant.
-
After the final wash, aspirate all remaining buffer.
-
Elute the protein complexes by adding 40-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect the prey protein.
Protocol 2: NanoBRET® Protein-Protein Interaction Assay
This protocol outlines the steps for a live-cell NanoBRET® assay in a 96-well format, a highly sensitive version of BRET.
A. Cell Preparation and Transfection
-
The two proteins of interest (Bait and Prey) are genetically fused to a NanoLuc® (NLuc) luciferase (the donor) and a HaloTag® protein (the acceptor), respectively.
-
Seed HEK293 cells (or another suitable cell line) into a white, 96-well assay plate at a density of 2 x 10^4 cells per well.
-
Co-transfect the cells with the NLuc-Bait fusion plasmid and the HaloTag®-Prey fusion plasmid using a suitable transfection reagent. A 1:10 donor-to-acceptor plasmid ratio is often a good starting point to minimize donor-donor interactions.
-
As a negative control, transfect the NLuc-Bait plasmid with a HaloTag® control vector.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
B. Labeling and Substrate Addition
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells at a final concentration of 100 nM.
-
Incubate for 2 hours at 37°C to allow for ligand binding to the HaloTag®.
-
Gently aspirate the medium and replace it with 100 µL of fresh, pre-warmed Opti-MEM® I to remove unbound ligand.
-
Prepare the NanoBRET® Nano-Glo® Substrate (furimazine) according to the manufacturer's protocol. Add this substrate to each well immediately before reading.
C. Data Acquisition and Analysis
-
Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the donor (e.g., 460 nm) and acceptor (e.g., >610 nm).
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Calculate the Net BRET ratio by subtracting the background BRET ratio (from cells expressing only the donor) from the raw BRET ratio of the experimental wells.
-
A significant increase in the Net BRET ratio compared to the negative control indicates a specific protein-protein interaction.
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Site-Specificity of Halo-DBCO Conjugation via Peptide Mapping: A Comparison Guide
For researchers, scientists, and drug development professionals seeking to create precisely engineered bioconjugates, confirming the site-specificity of payload attachment is paramount. This guide provides a comparative overview of the Halo-DBCO conjugation system and other site-specific alternatives, with a focus on experimental validation using peptide mapping.
The HaloTag® system, a popular platform for creating specific protein fusions, relies on the rapid and irreversible covalent bond formation between the HaloTag protein and a chloroalkane linker. When this linker is functionalized with a dibenzocyclooctyne (DBCO) group, it provides a bioorthogonal handle for copper-free click chemistry, enabling the attachment of a wide array of molecules. The inherent mechanism of the HaloTag-chloroalkane reaction strongly suggests a 1:1 stoichiometry at a specific active site, promising a high degree of site-specificity. However, rigorous analytical validation is essential to confirm this and rule out any potential off-target reactions.
The Gold Standard: Peptide Mapping for Site-Specificity Confirmation
Peptide mapping, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive method for identifying the precise location of a conjugation event on a protein.[1] This technique involves the enzymatic digestion of the conjugated protein into smaller peptides, which are then separated and analyzed. By comparing the peptide maps of the conjugated and unconjugated protein, researchers can pinpoint the modified peptides and, consequently, the exact amino acid residues where the payload is attached.
Experimental Workflow for Peptide Mapping of this compound Conjugates
The following diagram illustrates a typical workflow for confirming the site-specificity of a this compound conjugation using peptide mapping.
Comparison of Site-Specific Conjugation Technologies
While this compound offers a robust method for site-specific conjugation, several alternative technologies provide similar capabilities. The choice of method often depends on the specific protein, the desired payload, and the experimental context. Below is a comparison of this compound with other leading site-specific conjugation methods.
| Conjugation Method | Principle | Typical On-Target Efficiency | Key Advantages | Considerations |
| HaloTag-DBCO | Covalent capture of a chloroalkane-DBCO linker by the HaloTag enzyme, followed by click chemistry. | High (Theoretically >99%) | High specificity, rapid and irreversible reaction, bioorthogonal handle for click chemistry.[2][3] | Requires genetic fusion of the 33 kDa HaloTag protein. |
| Sortase-Mediated Ligation | Enzymatic ligation of a substrate containing an LPXTG motif to a nucleophile with an N-terminal glycine motif. | High (>90-95%) | Site-specific ligation at the N- or C-terminus, formation of a native peptide bond.[4][5] | Requires specific recognition sequences on both the protein and the payload. |
| Transglutaminase-Mediated Ligation | Enzymatic formation of an isopeptide bond between a glutamine-containing tag and a primary amine. | High | Site-specific, can be used to conjugate a variety of molecules containing primary amines. | Requires a specific glutamine-containing tag or accessible glutamine residues on the protein. |
| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of an amino acid with a bioorthogonal functional group (e.g., azide, alkyne) at a specific site. | High (>95% fidelity) | Precise control over the conjugation site, minimal perturbation to the protein structure. | Requires engineering of the cellular translational machinery (tRNA/tRNA synthetase pair). |
| Non-Specific Lysine Conjugation | Chemical reaction targeting the primary amines of lysine residues. | Low (Heterogeneous mixture) | Simple and widely used method. | Results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites. |
Experimental Protocols
Protocol 1: Peptide Mapping of a this compound Conjugated Antibody
1. Protein Digestion:
-
To 100 µg of the purified this compound conjugated antibody, add denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C for 16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reverse-phase column.
-
Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.
3. Data Analysis:
-
Process the raw MS/MS data using a protein identification software (e.g., Mascot, Sequest).
-
Search the data against a database containing the sequence of the HaloTag fusion protein.
-
Specify the mass of the DBCO modification as a variable modification on all amino acids to identify DBCO-containing peptides.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Quantify the relative abundance of the on-target (HaloTag-modified) peptide versus any identified off-target peptides.
Protocol 2: Sortase-Mediated Ligation and a GGG-Payload
1. Protein and Payload Preparation:
-
Express and purify the target protein with a C-terminal LPETG motif.
-
Synthesize or procure the payload of interest functionalized with an N-terminal triglycine (GGG) motif.
2. Ligation Reaction:
-
In a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), combine the LPETG-tagged protein, the GGG-payload (at a 1:5 molar ratio), and Sortase A enzyme.
-
Incubate the reaction at 25°C for 2-4 hours.
-
Purify the conjugated protein using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove the excess payload and Sortase A.
3. Confirmation of Ligation:
-
Analyze the purified conjugate by SDS-PAGE to observe the expected molecular weight shift.
-
Confirm the precise molecular weight of the conjugate by intact mass analysis using LC-MS.
-
For site-specificity confirmation, perform peptide mapping as described in Protocol 1, searching for the peptide containing the ligated payload.
Logical Relationships in Site-Specific Conjugation
The decision-making process for selecting a site-specific conjugation method involves considering several factors, as illustrated in the following diagram.
References
- 1. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
